Mgb-bp-3
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXCVYZBVOWBR-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000277-08-6 | |
| Record name | MGB-BP-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000277086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MGB-BP-3 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MGB-BP-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532PWU9738 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MGB-BP-3: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGB-BP-3 is a first-in-class antibiotic, belonging to the Strathclyde Minor Groove Binder (S-MGB) family of compounds.[1][2][3] It has shown significant promise in combating Gram-positive bacterial infections, including Clostridioides difficile and methicillin-resistant Staphylococcus aureus (MRSA).[1][4] Having successfully completed Phase IIa clinical trials for the treatment of C. difficile associated disease, this compound represents a novel therapeutic agent with a distinct mechanism of action that circumvents common resistance pathways.[1][2][3][5] This guide provides a detailed exploration of the molecular mechanisms underpinning the antibacterial activity of this compound.
Core Mechanism: DNA Minor Groove Binding
The primary mechanism of action of this compound is its ability to bind to the minor groove of bacterial DNA.[6][7] This interaction is sequence-specific, targeting AT-rich regions of the DNA.[6][8] Unlike many antibiotics that target single enzymes, this compound's binding to DNA affects multiple essential cellular processes simultaneously, leading to a catastrophic and bactericidal effect.[6][9] This multi-targeted approach is believed to be a key factor in the low frequency of resistance development.[9][10]
Nano-electrospray ionization mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have confirmed that this compound binds to double-stranded DNA as a dimer.[1][2][8] This dimeric binding is a characteristic feature of the S-MGB class and contributes to the high affinity and specificity of the interaction.[8]
Signaling Pathway of this compound Action```dot
Caption: A logical workflow illustrating the key experiments performed to determine the basis of this compound's selectivity for Gram-positive bacteria.
Experimental Protocols
RNA-Seq Analysis of this compound Treated S. aureus
-
Objective: To determine the effect of this compound on the transcriptome of S. aureus.
-
Methodology:
-
S. aureus cultures were grown to mid-log phase.
-
Cultures were challenged with a sub-lethal concentration (0.5 x MIC, 0.1 µg/ml) of this compound. [9] 3. RNA was extracted from triplicate samples at 10 minutes post-challenge. [9] 4. RNA sequencing was performed to identify differentially expressed genes compared to untreated controls. [6] 5. Quantitative RT-PCR was used to confirm the changes in the expression profiles of selected genes. [9]
-
DNA Binding Assays
-
Objective: To confirm the binding of this compound to DNA and identify binding sites.
-
Methodologies:
-
DNase I and Potassium Permanganate Footprinting: This technique was used to demonstrate the binding of this compound to essential SigA promoters and to show the inhibition of promoter isomerisation. [1][10] * Fluorescence Intercalator Displacement (FID) Assay: This assay was used to investigate the binding of this compound to genomic DNA from various bacterial species. [8] * Nano-electrospray Ionization Mass Spectrometry (nESI-MS): This was employed to confirm that this compound binds to a self-complementary oligomer with an AT-rich binding site (5′-CGCATATATGCG-3′) as a dimer. [8] * Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was used to investigate the binding of this compound to the same short DNA oligomer. [1] * UV-Visible Thermal Melting: This method was used to demonstrate the strong interaction of this compound with dsDNA. [1]
-
Topoisomerase Inhibition Assays
-
Objective: To assess the effect of this compound on the activity of bacterial type II topoisomerases.
-
Methodology:
-
Purified DNA gyrase and topoisomerase IV from both S. aureus and E. coli were used. [1] 2. Supercoiling assays were performed with DNA gyrase in the presence of varying concentrations of this compound.
-
Relaxation and decatenation assays were conducted with topoisomerase IV in the presence of this compound. [1] 4. Cleavage assays were performed to determine if this compound stabilizes the enzyme-DNA cleavage complex. [1]
-
Conclusion
This compound exhibits a multifaceted mechanism of action centered on its ability to bind to the minor groove of bacterial DNA. This primary interaction disrupts multiple essential cellular processes, including transcription and the function of key DNA processing enzymes, leading to rapid bactericidal activity. Its selectivity for Gram-positive bacteria is attributed to differences in cellular uptake rather than target availability. The multi-targeted nature of this compound is a significant advantage, as it is expected to reduce the likelihood of the development of bacterial resistance. This comprehensive understanding of its mechanism of action provides a strong foundation for its continued development as a novel anti-infective agent.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. MGB Biopharma announces successful outcome from Phase II clinical study on this compound for the treatment of Clostridium difficile Infection | Scottish Enterprise Newsroom [scottish-enterprise-mediacentre.com]
- 6. openaccessgovernment.org [openaccessgovernment.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
MGB-BP-3: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGB-BP-3 is a novel, first-in-class antibiotic agent belonging to the Strathclyde Minor Groove Binder (S-MGB) family of compounds. Developed to address the urgent global threat of antimicrobial resistance, this compound has demonstrated potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The rise of antibiotic-resistant bacteria poses a significant challenge to modern medicine. This compound emerged from a research program at the University of Strathclyde aimed at developing novel anti-infectives by modifying the natural products distamycin and netropsin. These natural products are known to bind to the minor groove of DNA, but their clinical utility has been hampered by toxicity. The Strathclyde group systematically modified these structures to create a new class of synthetic DNA minor groove binders with improved drug-like properties and selective antibacterial activity. This compound is the lead compound from this program, developed by MGB Biopharma, and has progressed to clinical trials for the treatment of Clostridioides difficile infection (CDI).[1]
Discovery and Synthesis
The discovery of this compound was the result of a targeted medicinal chemistry effort to optimize the structure of DNA minor groove binders for antibacterial activity. The core scaffold of the S-MGBs was designed to retain the DNA binding properties of the parent natural products while introducing modifications to enhance potency and reduce toxicity. A key structural modification in this compound is the isosteric replacement of an amide bond with an alkene, which was found to be crucial for its potent antibacterial activity. This change led to the synthesis of 'AIK 19/56/2', now known as this compound. The synthesis of this compound and its analogues has been a subject of proprietary development, and detailed synthetic routes are not extensively published in the public domain.
Mechanism of Action
This compound exerts its bactericidal effect through a multi-targeted mechanism centered on its ability to bind to the minor groove of bacterial DNA.[2][3][4]
DNA Minor Groove Binding
This compound preferentially binds to AT-rich sequences within the DNA minor groove.[3][4] This binding is thought to occur as a dimer, with two molecules of this compound occupying the binding site.[3] The high affinity of this compound for its DNA target is a key determinant of its potent antibacterial activity.
Inhibition of Essential Cellular Processes
The binding of this compound to bacterial DNA disrupts several critical cellular processes:
-
Inhibition of Transcription: By occupying the minor groove, this compound physically obstructs the binding of transcription factors and RNA polymerase to promoter regions of essential genes.[5] RNA-sequencing studies have shown that this compound treatment in Staphylococcus aureus leads to the downregulation of a large number of genes, including approximately 70 essential genes.[1] Notably, the expression of genes involved in DNA replication and peptidoglycan biosynthesis, such as mraY and dnaD, is significantly reduced.[6]
-
Interference with DNA Processing Enzymes: this compound has been shown to inhibit the activity of type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for managing DNA supercoiling, replication, and segregation. This compound interferes with the supercoiling action of gyrase and the relaxation and decatenation activities of topoisomerase IV.[2][3] Unlike fluoroquinolone antibiotics, this compound does not appear to stabilize the covalent enzyme-DNA cleavage complex.[2][3]
-
Restriction Endonuclease Inhibition: Research has also indicated that this compound can inhibit restriction endonucleases in a sequence-independent manner, further expanding its multi-targeted mechanism of action.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
In Vitro Activity
This compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically important antibiotic-resistant strains. It has limited to no activity against Gram-negative bacteria, which has been attributed to poor penetration of the outer membrane.[7]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-susceptible (MSSA) | <1 |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | <1 |
| Streptococcus pneumoniae | - | <1 |
| Enterococcus faecalis | Vancomycin-susceptible (VSE) | <1 |
| Enterococcus faecium | Vancomycin-resistant (VRE) | <1 |
| Clostridioides difficile | - | <1 |
Data compiled from publicly available sources.[1]
Preclinical and Clinical Development
Preclinical Evaluation
Preclinical studies demonstrated the in vivo efficacy of this compound. A topical formulation of this compound was successful in a skin infection model against methicillin-resistant Staphylococcus aureus (MRSA), killing approximately 60% of the bacteria present.[8] While detailed data from other preclinical bacterial infection models are not widely published, successful proof-of-concept studies in animal models of parasitic diseases have been reported, supporting the potential of the S-MGB platform.[1]
Clinical Trials
This compound has undergone Phase I and Phase II clinical trials for the treatment of C. difficile infection.
-
Phase I: A double-blind, placebo-controlled study assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy volunteers. Single doses ranged from 250 mg to 2000 mg, and multiple doses of 250 mg, 500 mg, and 1000 mg were administered twice daily for 10 days. The study showed that this compound was well-tolerated with no serious adverse events.[9][10] While pharmacokinetic parameters such as Cmax, tmax, t½, and AUC were determined, the specific data are not publicly available.[11]
-
Phase II: A Phase IIa dose-ranging study in patients with CDI demonstrated high efficacy. A dosage of 250 mg administered twice daily for 10 days resulted in a 100% initial cure and sustained cure rate. This dosage was selected for further clinical development.[12]
The development pipeline for this compound is depicted in the following workflow diagram.
Caption: this compound development workflow.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments involving this compound are proprietary to the developing institutions. However, based on published literature, the general methodologies are outlined below.
RNA-Sequencing Analysis of this compound-Treated Bacteria
This protocol aims to identify changes in the bacterial transcriptome following exposure to this compound.
-
Bacterial Culture and Treatment: Grow the bacterial strain of interest (e.g., S. aureus) to mid-logarithmic phase. Treat the culture with a sub-lethal concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 10 minutes).[5] An untreated culture serves as a control.
-
RNA Extraction: Harvest bacterial cells and immediately stabilize the RNA using a commercial reagent. Extract total RNA using a validated method for bacteria, ensuring removal of contaminating DNA with DNase treatment.
-
rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a commercially available kit to enrich for messenger RNA (mRNA).
-
Library Preparation and Sequencing: Construct a cDNA library from the enriched mRNA. This involves fragmentation, reverse transcription, adapter ligation, and amplification. Perform high-throughput sequencing of the library.
-
Data Analysis: Process the raw sequencing reads to remove low-quality data. Align the reads to the reference bacterial genome and quantify gene expression. Identify differentially expressed genes between the this compound-treated and control samples.
Topoisomerase II Inhibition Assay
This assay assesses the ability of this compound to inhibit the enzymatic activity of DNA gyrase and topoisomerase IV.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing ATP and Mg2+), the DNA substrate (e.g., supercoiled plasmid for gyrase or catenated kinetoplast DNA for topoisomerase IV), and varying concentrations of this compound.
-
Enzyme Addition: Add purified DNA gyrase or topoisomerase IV to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Reaction Termination and Analysis: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a chelating agent (e.g., EDTA). Analyze the DNA products by agarose gel electrophoresis. Inhibition of enzyme activity will be observed as a reduction in the conversion of the substrate to its product (e.g., relaxed DNA for gyrase or decatenated DNA for topoisomerase IV).[12][13]
Fluorescence Microscopy of this compound Uptake
This method visualizes the cellular localization of this compound in bacteria.
-
Bacterial Culture and Staining: Grow bacteria to the desired growth phase. Incubate the bacterial cells with a fluorescently labeled analogue of this compound or utilize the intrinsic fluorescence of this compound if sufficient.
-
Sample Preparation: Wash the cells to remove excess fluorescent compound. Mount the bacterial suspension on a microscope slide.
-
Microscopy: Visualize the bacteria using a fluorescence microscope equipped with the appropriate excitation and emission filters for the fluorophore.
-
Image Analysis: Capture images and analyze the localization of the fluorescent signal within the bacterial cells to determine if the compound accumulates intracellularly.
Conclusion
This compound represents a promising new class of antibiotics with a novel, multi-targeted mechanism of action that has the potential to be effective against challenging Gram-positive pathogens. Its development from a rational drug design program to successful Phase II clinical trials for C. difficile infection highlights the potential of the S-MGB platform. Further research and clinical development will be crucial to fully elucidate its therapeutic potential and its role in combating the growing threat of antimicrobial resistance.
References
- 1. openaccessgovernment.org [openaccessgovernment.org]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. MGB Biopharma Successfully Completes Phase I Clinical Trial with Oral this compound | Technology Networks [technologynetworks.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Strathclyde Minor Groove Binder (S-MGB) Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strathclyde Minor Groove Binders (S-MGBs) represent a significant class of synthetic molecules designed to bind to the minor groove of DNA. Developed at the University of Strathclyde, these compounds are inspired by the natural product distamycin and have been engineered to exhibit potent anti-infective and anti-cancer properties.[1][2][3] Their unique mechanism of action, which involves targeting multiple AT-rich sequences on the DNA of pathogens, confers a high resilience to the development of resistance.[4][5] One such compound, MGB-BP-3, has successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile infections, highlighting the clinical potential of this technology.[6][7][8][9] This guide provides an in-depth technical overview of S-MGBs, including their core principles, mechanism of action, quantitative data on their activity, detailed experimental protocols, and a summary of their therapeutic applications.
Core Principles of S-MGB Technology
S-MGBs are synthetic polyamides conceptually derived from the natural product distamycin.[1][3][9] The core design paradigm involves a modular structure typically consisting of a bis-aromatic "head," a central pyrrole-containing body, and a basic nitrogen-containing "tail."[1] Modifications to each of these components have led to a diverse library of compounds with tailored biological activities.[10]
A key feature of many S-MGBs is the replacement of an amide linkage with an isosteric alkene, which can influence the molecule's shape and binding properties. The positively charged tail group, often an amidine or a morpholine, is crucial for the initial interaction with the negatively charged phosphate backbone of DNA, guiding the molecule into the minor groove.[10]
Mechanism of Action
S-MGBs exert their biological effects by binding non-covalently to the minor groove of double-stranded DNA, with a strong preference for AT-rich sequences.[3][9] This binding is often cooperative, with evidence suggesting that S-MGBs bind as dimers within the minor groove.[7][9][10] This interaction, while reversible, is highly stable and disrupts essential DNA-centric processes.[3]
The binding of S-MGBs to DNA can interfere with the activity of DNA-dependent enzymes, such as topoisomerases, and inhibit the formation of transcription complexes.[7][8][9] By targeting multiple sites on a pathogen's genome, S-MGBs act as multi-targeted anti-infective agents, a strategy that is believed to contribute to their high barrier to resistance.[4] Unlike DNA alkylating agents, S-MGBs do not form covalent bonds with DNA and generally do not induce DNA damage response pathways, which contributes to their favorable selectivity indices.[2]
The following diagram illustrates the general mechanism of action of S-MGBs:
Caption: General mechanism of action of S-MGBs in a pathogen.
Quantitative Data
The biological activity of S-MGBs has been quantified across a range of applications. The following tables summarize key data from published studies.
Table 1: Anti-cancer Activity of Selected S-MGBs
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index | Reference |
| S-MGB-4 | HT29 (Colon Carcinoma) | 1.2 ± 0.2 | >8.3 | [2] |
| S-MGB-4 | A2780 (Ovarian Cancer) | 0.9 ± 0.1 | >11.1 | [2] |
| S-MGB-4 | A2780cis (Cisplatin-resistant Ovarian Cancer) | 1.1 ± 0.1 | >9.1 | [2] |
| S-MGB-74 | HT29 (Colon Carcinoma) | 1.5 ± 0.2 | >6.7 | [2] |
| S-MGB-74 | A2780 (Ovarian Cancer) | 1.3 ± 0.1 | >7.7 | [2] |
| S-MGB-74 | A2780cis (Cisplatin-resistant Ovarian Cancer) | 1.4 ± 0.2 | >7.1 | [2] |
| S-MGB-317 | HT29 (Colon Carcinoma) | 0.9 ± 0.1 | >11.1 | [2] |
| S-MGB-317 | A2780 (Ovarian Cancer) | 0.8 ± 0.1 | >12.5 | [2] |
| S-MGB-317 | A2780cis (Cisplatin-resistant Ovarian Cancer) | 0.9 ± 0.1 | >11.1 | [2] |
| Cisplatin | HT29 (Colon Carcinoma) | 3.5 ± 0.4 | 2.0 | [2] |
| Carboplatin | HT29 (Colon Carcinoma) | >10 | <1 | [2] |
Table 2: Anti-infective Activity of Selected S-MGBs
| Compound | Organism | Strain | Activity (µM) | Reference |
| This compound | Staphylococcus aureus | MRSA | MIC₈₀: 0.2 | [9][11] |
| This compound | Enterococcus faecalis | VRE | MIC₈₀: 0.2 | [9][11] |
| S-MGB-169 | Plasmodium falciparum | 3D7 | EC₅₀: 0.038 | [4] |
| S-MGB-234 | Trypanosoma congolense | - | - | [4] |
| S-MGB-235 | Trypanosoma congolense | - | 10x more active than S-MGB-1 | [7] |
| S-MGB-241 | Acanthamoeba castellanii | - | IC₅₀: 6.6 | [3][12] |
| S-MGB-356 | Plasmodium falciparum | 3D7 | - | [6] |
| S-MGB-359 | Plasmodium falciparum | 3D7 | - | [6] |
| S-MGB-362 | Mycobacterium tuberculosis | HR-37-Gfp | MIC₉₉: 0.39 | [7] |
| S-MGB-364 | Mycobacterium tuberculosis | HR-37-Gfp | MIC₉₉: 1.56 | [7] |
| S-MGB-368 | Plasmodium falciparum | 3D7 | - | [6] |
Table 3: DNA Binding Affinity of Selected S-MGBs
| Compound | DNA Source/Sequence | ΔTₘ (°C) | Reference |
| S-MGB-241 | Salmon Genomic DNA | 1 ± 0.1 | [3][12] |
| S-MGB-356 | Genomic DNA | 12 | [6] |
| S-MGB-359 | Genomic DNA | 16 | [6] |
| S-MGB-368 | Genomic DNA | 3 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of S-MGBs.
S-MGB Synthesis
The synthesis of S-MGBs typically follows a convergent strategy involving the preparation of "head" and "tail" fragments, which are then coupled.[6][13][14]
Caption: A generalized workflow for the synthesis of S-MGBs.
General Protocol for HBTU-mediated Amide Coupling:
-
Amine Preparation: The nitro-containing "tail" fragment is dissolved in a suitable solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is subjected to hydrogenation to reduce the nitro group to an amine. The catalyst is then removed by filtration.[6][13]
-
Carboxylic Acid Activation: In a separate flask, the "head" group carboxylic acid is dissolved in an anhydrous solvent such as DMF. A coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base (e.g., triethylamine) are added and stirred to form an active ester.[13]
-
Coupling Reaction: The solution containing the amine from step 1 is added to the activated carboxylic acid solution from step 2. The reaction is stirred, typically overnight, at room temperature.[13]
-
Work-up and Purification: The crude product is isolated and purified, commonly by high-performance liquid chromatography (HPLC), to yield the final S-MGB.[13]
DNA Thermal Denaturation (Melting) Assay
This assay measures the increase in the melting temperature (Tₘ) of DNA upon binding of a ligand, which is a direct indication of the stabilization of the DNA duplex.
Protocol:
-
Prepare DNA Solution: A stock solution of genomic DNA (e.g., from salmon sperm) is prepared in a suitable buffer (e.g., 1 mM phosphate buffer, pH 7.4, with 0.27 mM KCl and 13.7 mM NaCl). The DNA is annealed by heating to 90°C for 10 minutes and then slowly cooled to room temperature.[3]
-
Prepare S-MGB Solution: A stock solution of the S-MGB is prepared in DMSO.
-
Prepare Assay Samples: The final assay samples are prepared by diluting the DNA and S-MGB stock solutions in the assay buffer to achieve the desired final concentrations (e.g., 0.02 mg/mL gDNA and 10 µM S-MGB).[3] Control samples containing only DNA or only the S-MGB are also prepared.
-
Thermal Denaturation: The absorbance of the samples at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute) in a spectrophotometer equipped with a thermal controller.
-
Data Analysis: The Tₘ is determined as the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance transition. The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the DNA-only control from the Tₘ of the DNA-S-MGB sample.
Nano-Electrospray Ionization Mass Spectrometry (nESI-MS)
nESI-MS is used to study the stoichiometry of S-MGB binding to specific DNA duplexes under non-denaturing conditions.
Protocol:
-
Prepare DNA and S-MGB Solutions: A self-complementary DNA oligonucleotide with an AT-rich binding site (e.g., 5'-CGCATATATGCG-3') is prepared in a volatile buffer such as 150 mM ammonium acetate.[14] The S-MGB is also prepared in a compatible solvent.
-
Sample Preparation: The final sample for analysis is prepared by mixing the DNA and S-MGB to achieve final concentrations typically in the low micromolar range (e.g., 9 µM DNA, 100 µM S-MGB).[14] A control sample of DNA alone is also prepared.
-
Mass Spectrometry Analysis: The samples are introduced into a mass spectrometer equipped with a nano-electrospray ionization source. The instrument parameters are optimized to maintain the non-covalent DNA-S-MGB complex in the gas phase (e.g., low cone voltage, source temperature, and collision energy).[14]
-
Data Analysis: The mass-to-charge ratios of the ions are analyzed to identify the free DNA duplex and the DNA-S-MGB complex(es). The stoichiometry of binding (e.g., 2:1 S-MGB:DNA) is determined from the mass of the complex.
Cell Viability Assay (e.g., AlamarBlue™)
This assay is used to determine the cytotoxic or anti-proliferative effects of S-MGBs on cancer cell lines or the anti-microbial activity against pathogens.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well microplate at a predetermined density and allowed to adhere (for adherent cells) or stabilize.
-
Compound Treatment: The S-MGB is serially diluted and added to the wells. Control wells (untreated cells and medium-only blanks) are included. The plates are incubated for a specified period (e.g., 24-72 hours).
-
Addition of AlamarBlue™ Reagent: AlamarBlue™ reagent is added to each well (typically 10% of the well volume) and the plates are incubated for a further 1-4 hours.[15][16]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control after subtracting the background fluorescence. The IC₅₀ (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Therapeutic Applications and Future Directions
S-MGBs have demonstrated a broad spectrum of activity, positioning them as a versatile platform for drug discovery.
-
Anti-bacterial Agents: The clinical development of this compound for C. difficile infections is a major milestone.[8][9][17][18] The technology also shows promise against other Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[6][9]
-
Anti-parasitic Agents: S-MGBs have shown potent activity against a range of parasites, including Trypanosoma, Leishmania, Plasmodium, and Acanthamoeba.[1][3][11][19] The lack of cross-resistance with existing anti-parasitic drugs is a significant advantage.[1]
-
Anti-cancer Agents: Several S-MGBs have demonstrated potent and selective in vitro activity against various cancer cell lines, including those resistant to standard chemotherapeutics like cisplatin.[2] Their non-alkylating mechanism of action suggests a potentially improved safety profile compared to traditional DNA-damaging agents.[2]
-
Anti-viral and Anti-fungal Agents: The S-MGB platform has also yielded compounds with activity against viruses and fungi, further broadening its therapeutic potential.[3][13]
The following diagram illustrates the drug discovery and development workflow for S-MGBs:
Caption: S-MGB drug discovery and development pipeline.
Future research will likely focus on expanding the chemical diversity of S-MGBs to improve their selectivity and potency against specific targets, as well as exploring novel delivery mechanisms to enhance their therapeutic efficacy. The continued success of this platform underscores the potential of targeting the DNA minor groove for the development of new classes of therapeutics.
References
- 1. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Influence of minor groove binders on the eukaryotic topoisomerase II cleavage reaction with 41 base pair model oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-MGBs bearing amidine tail groups are potent, selective antiplasmodial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00110H [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. MGB Biopharma Successfully Completes Phase I Clinical Trial with Oral this compound | Technology Networks [technologynetworks.com]
- 19. MTT assay protocol | Abcam [abcam.com]
MGB-BP-3: A Deep Dive into its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target spectrum of activity for MGB-BP-3, a novel synthetic DNA minor groove binder. This compound has shown significant promise as a first-in-class antibiotic, having successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile associated disease.[1][2][3][4] This document collates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action to serve as a critical resource for the scientific community.
Target Spectrum of Activity
This compound exhibits potent bactericidal activity primarily directed against a broad range of Gram-positive bacteria.[5] Its efficacy extends to several clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus species.[6] Conversely, this compound demonstrates a notable lack of activity against Gram-negative bacteria when used as a standalone agent.[1][6][7]
Quantitative Antimicrobial Activity
The in vitro potency of this compound against various bacterial strains is summarized below. Minimum Inhibitory Concentration (MIC) values are presented to quantify its antibacterial efficacy.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC Range (µM) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | < 1 | 0.1 - 0.2 | [1][6] |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) & Vancomycin-Resistant (VRE) | Not specified | 0.2 | [1][6] |
| Streptococcus spp. | Not specified | < 1 | Not specified | [6] |
| Clostridioides difficile | Not specified | Not specified | Not specified | [2][8] |
Note: this compound has an MIC of less than 1 μg/ml against many Gram-positive bacteria.[7]
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain(s) | MIC (µM) (Alone) | MIC (µM) (with PAβN) | Reference |
| Escherichia coli | Clinical Isolate | > 100 | < 1 | [1][6] |
| Pseudomonas aeruginosa | Clinical Isolate | > 100 | < 1 | [1][6] |
| Acinetobacter baumannii | Clinical Isolate | > 100 | < 1 | [1][6] |
| Klebsiella pneumoniae | Clinical Isolate | > 100 | < 1 | [1][6] |
The lack of intrinsic activity against Gram-negative pathogens is attributed to inefficient intracellular accumulation of this compound.[1][3] This is likely due to the formidable outer membrane of Gram-negative bacteria and the presence of efflux pumps.[1][6] Synergy studies have shown that when combined with a membrane permeabilizer and efflux pump inhibitor, such as phenylarginine β-naphthylamide (PAβN), the MIC of this compound against Gram-negative bacteria is dramatically reduced.[1][6]
Mechanism of Action
This compound's primary mechanism of action involves binding to the minor groove of bacterial DNA.[5][7] This interaction is not random; the molecule shows a preference for AT-rich sequences.[6] Unlike some DNA-binding agents, this compound is thought to bind as a dimer, with two molecules occupying each binding site within the minor groove.[3][6] This binding has several downstream consequences that contribute to its potent bactericidal effect.
A key aspect of its mechanism is the inhibition of essential DNA processing enzymes.[9] this compound has been shown to interfere with the function of type II bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, in both Staphylococcus aureus and Escherichia coli.[1][2][4] It inhibits the supercoiling action of gyrase and the relaxation and decatenation activities of topoisomerase IV.[1][2][4] However, it does not stabilize the cleavage complexes in the manner of fluoroquinolones, meaning it does not induce double-strand breaks or trigger the SOS response in E. coli.[1][2][4]
Furthermore, RNA-Seq analysis in S. aureus has revealed that this compound treatment leads to the downregulation of numerous essential genes.[5] DNase I and permanganate footprinting have demonstrated that this compound binds to essential SigA promoters, thereby inhibiting promoter isomerization by RNA polymerase holoenzyme.[8] This transcriptional arrest affects critical cellular processes, including DNA replication and peptidoglycan biosynthesis.[5][8] The multi-targeting nature of this compound, binding to multiple essential promoters, suggests that the development of resistance through target mutation is less likely.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Topoisomerase Inhibition Assays
The inhibitory effect of this compound on bacterial type II topoisomerases is assessed through in vitro enzymatic assays.
DNA Gyrase Supercoiling Assay:
-
Reaction Mixture: A reaction mixture is prepared containing relaxed pBR322 DNA, E. coli or S. aureus DNA gyrase, and varying concentrations of this compound in a specific assay buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 30-60 minutes.
-
Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel.
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
Topoisomerase IV Relaxation/Decatenation Assays:
-
Substrate: Supercoiled plasmid DNA (for relaxation) or catenated kinetoplast DNA (kDNA) (for decatenation) is used as the substrate.
-
Reaction: The substrate is incubated with E. coli or S. aureus topoisomerase IV in the presence of varying concentrations of this compound.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis as described for the gyrase assay. Inhibition is indicated by the persistence of the supercoiled or catenated DNA substrate.
RNA-Seq Transcriptomic Analysis
To understand the global effect of this compound on bacterial gene expression, RNA sequencing is employed.
Protocol:
-
Bacterial Culture and Treatment: A mid-logarithmic phase culture of S. aureus is treated with a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a short duration (e.g., 10 minutes).[5] An untreated culture serves as a control.
-
RNA Extraction: Total RNA is extracted from both treated and untreated bacterial cells using a commercial RNA purification kit.
-
rRNA Depletion: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).
-
cDNA Library Preparation: The enriched mRNA is fragmented and used as a template for the synthesis of a cDNA library.
-
Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the bacterial reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment.
Conclusion
This compound is a promising antibacterial candidate with a novel, multi-targeted mechanism of action that is highly effective against a range of Gram-positive pathogens. Its mode of action, centered on DNA minor groove binding and subsequent inhibition of crucial cellular processes, presents a significant advantage in the face of growing antimicrobial resistance. While its efficacy against Gram-negative bacteria is limited by poor cellular uptake, this can be overcome in vitro through the use of membrane permeabilizing agents, suggesting a potential for future drug development efforts to address this limitation. The detailed experimental protocols provided herein offer a foundation for further research into this important new class of antibiotics.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. openaccessgovernment.org [openaccessgovernment.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Lexitropsin Antibiotics: A Technical Guide to their Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexitropsins are a class of synthetic antibiotics that are structural analogs of the natural DNA minor groove binding agents, netropsin and distamycin. These compounds represent a promising area of research in the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance. Their unique mechanism of action, which involves the specific recognition and binding to the minor groove of bacterial DNA, offers a different therapeutic target compared to many currently available antibiotics. This technical guide provides a comprehensive overview of the antibacterial properties of lexitropsins, including their mechanism of action, spectrum of activity, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action
The primary antibacterial mechanism of lexitropsin antibiotics is their ability to bind with high affinity to the minor groove of bacterial DNA. This binding is sequence-specific, with a preference for AT-rich regions. By occupying the minor groove, lexitropsins can interfere with essential cellular processes that require protein-DNA interactions, ultimately leading to bacterial cell death.
One of the key downstream effects of lexitropsin binding is the inhibition of bacterial topoisomerases, particularly DNA gyrase (a type II topoisomerase). DNA gyrase is essential for relieving torsional stress during DNA replication and transcription by introducing negative supercoils into the DNA. Lexitropsins are thought to inhibit DNA gyrase by preventing the binding of the enzyme to its DNA substrate. This disruption of DNA topology is catastrophic for the bacterial cell, leading to the cessation of DNA replication and transcription, and ultimately, cell death. The inhibitory effect on topoisomerases is complex and may not be solely dependent on the affinity of the lexitropsin for DNA.
The following diagram illustrates the proposed mechanism of action of lexitropsin antibiotics:
Spectrum of Antibacterial Activity
Lexitropsin analogues have demonstrated a broad spectrum of activity against a variety of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of novel lexitropsin compounds against various microorganisms.
| Compound/Analog | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Fungi | MIC (µg/mL) |
| Lexitropsin Analog 1 | Staphylococcus aureus | 0.1 - 5 | Klebsiella aerogenes | >100 | Aspergillus niger | 20 - 50 |
| Methicillin-resistant S. aureus (MRSA) | 0.1 - 5 | Proteus vulgaris | >100 | Candida albicans | 20 - 50 | |
| Streptomyces faecalis | 10 - 50 | Escherichia coli | >100 | Aspergillus nidulans | >100 | |
| Enterobacter cloacae | 10 - 50 | |||||
| Mycobacterium fortuitum | >100 | |||||
| Lexitropsin Analog 2 | Staphylococcus aureus | 5 - 20 | Klebsiella aerogenes | >100 | Aspergillus niger | >100 |
| Methicillin-resistant S. aureus (MRSA) | 5 - 20 | Proteus vulgaris | >100 | Candida albicans | >100 | |
| Streptomyces faecalis | 20 - 100 | Escherichia coli | >100 | Aspergillus nidulans | >100 | |
| Enterobacter cloacae | 20 - 100 | |||||
| Mycobacterium fortuitum | >100 |
Note: The MIC values are presented as ranges, as they can vary depending on the specific lexitropsin analog and the particular strain of the microorganism being tested. The data is compiled from a study on novel netropsin analogues.[1]
Potential Resistance Mechanisms
While specific resistance mechanisms to lexitropsins have not been extensively studied, potential mechanisms can be inferred from what is known about resistance to other DNA binding agents and antibiotics in general. These may include:
-
Alteration of the Drug Target: Mutations in the bacterial DNA sequence at the lexitropsin binding sites could reduce the affinity of the drug for its target.
-
Efflux Pumps: Bacteria may develop or upregulate efflux pumps that can actively transport lexitropsins out of the cell, preventing them from reaching their intracellular target.
-
Enzymatic Inactivation: Although less common for DNA binding agents, bacteria could potentially acquire enzymes that can modify or degrade the lexitropsin molecule, rendering it inactive.
-
Changes in Cell Permeability: Alterations in the bacterial cell wall or membrane could reduce the uptake of lexitropsins into the cell.
Experimental Protocols
The evaluation of the antibacterial activity of lexitropsins is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Lexitropsin Solutions:
- Prepare a stock solution of the lexitropsin compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
2. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
- Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the lexitropsin dilutions.
- Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC:
- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of the lexitropsin that completely inhibits visible growth of the bacteria.
The following diagram outlines the workflow for the broth microdilution MIC assay:
References
MGB-BP-3: A Deep Dive into its High-Affinity Binding with Bacterial DNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MGB-BP-3 is a novel synthetic, orally available, small molecule belonging to the class of DNA minor groove binders (MGBs). It has demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including clinically important pathogens such as Clostridioides difficile and methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanism of action of this compound, centered on its high-affinity binding to the minor groove of bacterial DNA, makes it a promising candidate in the fight against antimicrobial resistance. This technical guide provides a comprehensive overview of the binding affinity of this compound to bacterial DNA, detailing the quantitative data, experimental methodologies, and the underlying molecular interactions.
Core Mechanism: Targeting the DNA Minor Groove
This compound exerts its antibacterial effect by selectively binding to AT-rich sequences within the minor groove of bacterial DNA.[1][2] This binding is highly specific and strong, leading to the disruption of essential cellular processes that rely on DNA-protein interactions, such as transcription and replication. By occupying the minor groove, this compound can physically impede the binding of DNA-dependent enzymes and transcription factors, ultimately leading to bacterial cell death.[1][2] The selectivity of this compound for bacterial over mammalian cells is primarily attributed to differences in cell permeability rather than a differential in DNA binding affinity.[2]
Quantitative Analysis of Binding Affinity
While a precise dissociation constant (Kd) for this compound is not extensively reported in publicly available literature, various studies have consistently demonstrated its high-affinity interaction with DNA through several biophysical techniques. The data strongly indicates a potent and stable binding complex. For a related minor groove binder, thiazotropsin A, a dissociation constant of 50 nM has been determined for its binding to an oligonucleotide containing the preferred ACTAGT sequence, highlighting the potent DNA binding capabilities within this class of molecules.[3]
Below is a summary of the key quantitative and semi-quantitative data available for this compound's interaction with DNA:
| Parameter | Method | DNA Target | Result | Interpretation |
| ΔTm | UV-Visible Thermal Melt Analysis | Salmon Sperm DNA | 11 °C | A significant increase in the melting temperature of DNA upon ligand binding, indicating strong stabilization of the DNA duplex and high-affinity binding. |
| Fluorescence Quenching | Fluorescence Intercalator Displacement (FID) Assay | Genomic DNA from various bacteria (S. aureus, E. faecalis, E. coli, P. aeruginosa, A. baumannii, K. pneumoniae) | Significant quenching of fluorescent signal | Demonstrates effective displacement of a DNA-intercalating dye by this compound, confirming competitive and strong binding to bacterial DNA. |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding of this compound to bacterial DNA.
UV-Visible Thermal Melt Analysis
This technique measures the change in the melting temperature (Tm) of double-stranded DNA (dsDNA) upon the binding of a ligand. A higher Tm indicates stabilization of the DNA duplex, which is characteristic of strong binding.
Protocol:
-
Sample Preparation: Prepare solutions of dsDNA (e.g., bacterial genomic DNA or a specific oligonucleotide) at a fixed concentration in a suitable buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0). Prepare a separate solution of this compound in the same buffer.
-
Mixing: Mix the DNA and this compound solutions to achieve the desired molar ratio. A control sample containing only DNA should also be prepared.
-
Spectrophotometer Setup: Use a UV-Visible spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to monitor absorbance at 260 nm.
-
Thermal Denaturation: Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
Data Acquisition: Record the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the DNA is denatured. This is determined by finding the midpoint of the transition in the melting curve, often by taking the first derivative of the curve. The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (DNA + this compound) - Tm (DNA alone).
Fluorescence Intercalator Displacement (FID) Assay
The FID assay is a high-throughput method to assess the binding of a compound to DNA. It relies on the displacement of a fluorescent intercalating dye (e.g., ethidium bromide or a SYBR green analog) from DNA by a competing ligand. The decrease in fluorescence intensity is proportional to the binding affinity of the test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of bacterial genomic DNA in a suitable buffer (e.g., Tris-HCl buffer).
-
Prepare a stock solution of a fluorescent intercalating dye.
-
Prepare a stock solution of this compound.
-
-
Assay Setup:
-
In a microplate, add the DNA solution and the fluorescent dye. Allow the mixture to incubate to ensure the dye is fully intercalated.
-
Measure the initial fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Ligand Addition: Add varying concentrations of this compound to the wells containing the DNA-dye complex.
-
Incubation: Incubate the plate for a defined period to allow the binding reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity again after incubation.
-
Data Analysis: Calculate the percentage of fluorescence quenching for each concentration of this compound. Plot the percentage of quenching against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, an IC50 value (the concentration of this compound required to displace 50% of the fluorescent dye) can be determined as a measure of relative binding affinity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect DNA-protein or DNA-ligand interactions. The principle is that a DNA fragment bound to a ligand will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the unbound DNA fragment.
Protocol:
-
Probe Preparation: A short, specific DNA oligonucleotide sequence (probe) is labeled, typically with a radioactive isotope (e.g., 32P) or a fluorescent tag.
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of this compound in a binding buffer. The buffer should contain components that stabilize the DNA-ligand complex (e.g., Tris-HCl, KCl, MgCl2, and a non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).
-
A control reaction with no this compound is essential.
-
-
Gel Electrophoresis:
-
Load the binding reaction mixtures onto a non-denaturing polyacrylamide or agarose gel.
-
Run the gel at a constant voltage in a suitable running buffer (e.g., TBE or TAE buffer).
-
-
Detection:
-
After electrophoresis, the gel is dried (for radioactive probes) and exposed to X-ray film or a phosphorimager screen. For fluorescent probes, the gel is imaged using a fluorescence scanner.
-
-
Analysis: The presence of a band with retarded mobility (a "shifted" band) compared to the free probe indicates the formation of a DNA-MGB-BP-3 complex. The intensity of the shifted band can be quantified to estimate the fraction of bound DNA at different ligand concentrations.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
In Vitro Activity of MGB-BP-3 Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGB-BP-3 is a novel, synthetic DNA minor groove binder that has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against MRSA, detailing its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound exerts its bactericidal effect through a multi-targeted mechanism centered on its ability to bind to the minor groove of bacterial DNA. This primary interaction disrupts critical cellular processes, leading to rapid cell death. The key mechanisms of action are:
-
Inhibition of Transcription: By binding to AT-rich sequences in the DNA minor groove, this compound inhibits the transcription of multiple essential genes. Transcriptomic analysis of MRSA treated with this compound revealed the significant downregulation of genes crucial for cell wall biosynthesis (mraY), DNA replication (dnaD), and other vital metabolic pathways such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[1]
-
Interference with Type II Topoisomerases: this compound has been shown to interfere with the activity of both DNA gyrase and topoisomerase IV in S. aureus.[2][3] These enzymes are essential for managing DNA supercoiling during replication, transcription, and chromosome segregation. By disrupting their function, this compound further compromises the integrity of DNA-related processes.
A significant advantage of this multi-targeted approach is the low propensity for the development of resistance. Studies have shown that resistant mutants of S. aureus could not be generated through serial passage experiments.[2]
Quantitative In Vitro Activity
The in vitro potency of this compound against MRSA has been established through various assays, demonstrating its efficacy at low concentrations.
Minimum Inhibitory Concentration (MIC)
This compound exhibits potent activity against a wide panel of Gram-positive pathogens, including MRSA.
| Organism Panel | Number of Strains | MIC Range (µM) | MIC₈₀ (µM) |
| Gram-Positive Strains (including S. aureus) | 7 | 0.1 - 0.78 | 0.2 |
Table 1: Minimum Inhibitory Concentrations of this compound against a panel of Gram-positive pathogens.[2]
Bactericidal Activity in a Skin Model
In a preclinical topical formulation feasibility study, this compound demonstrated significant bactericidal activity against MRSA in a skin infection model.
| Formulation | MRSA Reduction |
| Topical Formulation 1 | ~60% |
| Topical Formulation 2 | ~60% |
Table 2: Reduction of MRSA in a skin infection model by topical formulations of this compound.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro activity against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against MRSA is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution
-
MRSA isolate
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
A serial two-fold dilution of this compound is prepared in MHB in a 96-well microtiter plate.
-
The MRSA isolate is cultured on an appropriate agar medium, and a few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard.
-
The bacterial suspension is diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound against MRSA over time.
Materials:
-
MHB
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
MRSA isolate
-
Sterile saline
-
Agar plates for colony counting
Procedure:
-
An overnight culture of the MRSA isolate is diluted in fresh MHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
This compound is added to the bacterial cultures at the desired concentrations. A growth control with no antibiotic is included.
-
The cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.
-
The aliquots are serially diluted in sterile saline and plated on agar plates.
-
The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
-
The results are plotted as log₁₀ CFU/mL versus time.
Biofilm Disruption Assay (Crystal Violet Method)
This assay is used to quantify the ability of this compound to disrupt pre-formed MRSA biofilms.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
This compound solution
-
0.1% crystal violet solution
-
30% acetic acid
-
Plate reader
Procedure:
-
An overnight culture of MRSA is diluted in TSB with glucose and 200 µL is added to the wells of a 96-well plate.
-
The plate is incubated for 24 hours at 37°C to allow for biofilm formation.
-
After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS).
-
Fresh media containing various concentrations of this compound is added to the wells with the established biofilms.
-
The plate is incubated for another 24 hours at 37°C.
-
The wells are washed again with PBS to remove non-adherent bacteria.
-
The remaining biofilm is stained with 200 µL of 0.1% crystal violet for 15 minutes.
-
The excess stain is removed, and the wells are washed with PBS.
-
The bound crystal violet is solubilized with 200 µL of 30% acetic acid.
-
The absorbance is measured at a wavelength of 550-595 nm using a plate reader. The reduction in absorbance in treated wells compared to untreated controls indicates biofilm disruption.
Visualizations
This compound Mechanism of Action Workflow
Caption: this compound mechanism of action against MRSA.
Experimental Workflow for MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
MGB-BP-3 for the Treatment of Clostridioides difficile Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clostridioides difficile infection (CDI) represents a significant and urgent public health threat, exacerbated by the limitations of current therapies, including high rates of recurrence. MGB-BP-3 is a first-in-class, orally administered antibiotic specifically developed to address the challenges of CDI. As a Strathclyde Minor Groove Binder (S-MGB), it possesses a novel mechanism of action, binding to the minor groove of bacterial DNA to induce rapid bactericidal activity. This unique mode of action allows this compound to eradicate vegetative C. difficile cells before they can form dormant, treatment-resistant spores, a key driver of disease recurrence. Clinical trials have demonstrated exceptional efficacy, with a 100% initial and sustained cure rate at the optimal dose in a Phase IIa study, alongside an excellent safety profile. This guide provides a comprehensive overview of the mechanism, efficacy, and experimental basis for this compound as a transformative agent in the treatment of CDI.
Mechanism of Action
This compound is a synthetic polyamide derived from the natural product distamycin.[1][2] Its primary molecular target is the minor groove of bacterial DNA.
2.1 DNA Minor Groove Binding: The core mechanism involves this compound binding with high affinity to AT-rich sequences within the DNA minor groove.[1][3][4] This interaction is highly specific and occurs in a 2:1 dimer configuration, where two molecules of this compound occupy a single binding site.[3][5] This binding has been confirmed through multiple experimental techniques, including nano-electrospray ionization mass spectrometry (nESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
2.2 Disruption of Essential DNA-Centric Processes: The binding of this compound to DNA disrupts critical cellular functions in Gram-positive bacteria:
-
Inhibition of Transcription: By occupying the minor groove at promoter regions, this compound physically blocks the formation of transcription complexes, inhibiting the isomerization of the RNA polymerase holoenzyme and preventing the expression of essential genes.[6] Transcriptomic analysis in S. aureus has shown significant downregulation of promoters controlling vital processes like DNA replication and peptidoglycan biosynthesis.[6]
-
Interference with Type II Topoisomerases: this compound has been shown to interfere with the supercoiling action of gyrase and the relaxation and decatenation activities of topoisomerase IV in both S. aureus and E. coli.[5] However, its mechanism differs from that of fluoroquinolones, as it does not stabilize cleavage complexes or induce double-strand breaks.[5][7]
This multi-faceted disruption of DNA-centric processes leads to a catastrophic failure of the bacterium's biochemical machinery and rapid cell death.[3][5]
Efficacy and Quantitative Data
This compound demonstrates potent activity against a wide range of Gram-positive pathogens, including C. difficile, while showing minimal activity against Gram-negative organisms due to inefficient intracellular accumulation.[5][8] A key advantage is its potent bactericidal activity against the hypervirulent BI/NAP1/027 C. difficile strain, which is often resistant to standard therapies.[9][10]
In Vitro Activity
This compound has potent antibacterial activity against key Gram-positive species.
| Organism | MIC (μg/mL) | Reference |
| Clostridioides difficile | Potent activity | [11] |
| Staphylococcus spp. (MRSA & MSSA) | <1 | [3][5] |
| Streptococcus spp. | <1 | [3][5] |
| Enterococcus spp. (VRE & VSE) | <1 | [3][5] |
| Gram-negative ESKAPE pathogens | >100 μM (inactive) | [5] |
Note: Specific MIC values for C. difficile strains from comprehensive studies are not detailed in the provided search results, but potent in vitro and in vivo activity is consistently cited.
Preclinical In Vivo Efficacy
The efficacy of this compound was evaluated in a hamster model of clindamycin-induced CDI.
| Treatment Group | Dose | Mean Survival Time | Outcome | Reference |
| Vehicle (Control) | N/A | 2 days | No survival | [12] |
| Vancomycin | 25 mg/kg b.i.d. | >13 days | 100% survival | [12] |
| This compound (Free Base) | 10 mg/kg b.i.d. | 11.2 days | Delayed mortality | [12] |
| This compound (Microparticles) | 10 mg/kg b.i.d. | >13 days | 100% survival | [12] |
The microparticle formulation, designed for colonic delivery, demonstrated efficacy equivalent to vancomycin and was superior in reducing the C. difficile burden in the small intestine, caecum, and colon.[12]
Clinical Trial Data
This compound has successfully completed Phase I and Phase IIa clinical trials.
Phase I Study (NCT02518607): Safety and Pharmacokinetics in Healthy Volunteers [11][13][14]
| Study Part | Dosing Regimen | Number of Subjects | Key Findings |
| Single Ascending Dose | 250 mg to 2000 mg | 16 | Well-tolerated across all dose levels. |
| Multiple Ascending Dose | 250 mg, 500 mg, 1000 mg (twice daily for 10 days) | 24 | Well-tolerated; no serious adverse events observed. |
The study also examined the effect of this compound on normal gut flora.[13][14]
Phase IIa Study (NCT03824795): Efficacy in Patients with CDI [9][10][15]
| Dose Group | Regimen | Initial Cure Rate | Sustained Cure Rate (at 4-8 weeks) | Recurrence |
| 125 mg | Twice daily for 10 days | High efficacy | - | - |
| 250 mg | Twice daily for 10 days | 100% | 100% | 0% |
| 500 mg | Twice daily for 10 days | - | - | - |
The 250 mg twice-daily dose was identified as the optimal dose for future trials, achieving a complete cure with no recurrence.[10][15] The trial met all primary endpoints for safety, efficacy, and dose selection, with no serious adverse events reported.[10][16]
Experimental Protocols
Mechanism of Action Assays
-
DNA Binding Confirmation:
-
Fluorescence Intercalator Displacement (FID) Assay: Measures the displacement of a fluorescent DNA intercalator from genomic DNA (gDNA) upon addition of this compound, indicating competitive binding. gDNA from both Gram-positive and Gram-negative bacteria can be used.[3][5]
-
Thermal Melt Analysis: The thermal stability of dsDNA (e.g., salmon sperm DNA) is measured in the presence and absence of this compound. An increase in the melting temperature (Tm) indicates that the compound binds to and stabilizes the DNA duplex.[3][5]
-
Nano-electrospray Ionization Mass Spectrometry (nESI-MS): Used with a self-complementary oligomer containing an AT-rich binding site (e.g., 5′-CGCATATATGCG-3′) to directly observe the non-covalent complex of DNA and this compound, confirming binding stoichiometry (2:1).[3][5]
-
-
Topoisomerase Inhibition Assays:
-
Gyrase Supercoiling Assay: The ability of bacterial gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate is assessed. Inhibition is measured by the reduction in supercoiled DNA forms on an agarose gel in the presence of this compound.[5]
-
Topoisomerase IV Relaxation/Decatenation Assays: The ability of Topoisomerase IV to relax supercoiled plasmid DNA or to decatenate kinetoplast DNA (kDNA) is monitored via agarose gel electrophoresis. The inhibitory effect of this compound is determined by the persistence of the substrate.[5]
-
Antimicrobial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC) Determination: MIC values are typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. A standardized inoculum of the bacterial strain is added to wells of a microtiter plate containing serial twofold dilutions of this compound. The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth after incubation.
In Vivo Efficacy Model
-
Clindamycin-Induced Hamster Model of CDI:
-
Induction: Golden Syrian hamsters are pre-treated with a single oral dose of clindamycin to disrupt the native gut flora and induce susceptibility to CDI.
-
Infection: 24 hours post-clindamycin, animals are challenged with an oral gavage of a toxigenic strain of C. difficile spores.
-
Treatment: Approximately 24 hours post-infection, or upon presentation of CDI symptoms (e.g., diarrhea, "wet tail"), animals are randomized into treatment groups. Oral treatment with this compound, vehicle control, or an active comparator (e.g., vancomycin) is administered for a defined period (e.g., 5 days).[12]
-
Endpoints: Primary endpoints include survival and time to mortality. Secondary endpoints can include clinical signs of disease and quantitative culture of C. difficile from intestinal contents at necropsy.[12]
-
Clinical Trial Workflow
Conclusion
This compound represents a paradigm shift in the management of Clostridioides difficile infection. Its novel mechanism of action—binding to the DNA minor groove to inhibit multiple essential cellular processes—results in rapid bactericidal activity that is crucial for preventing spore formation and subsequent disease recurrence. Strong preclinical data and outstanding Phase IIa clinical results, demonstrating a 100% sustained cure rate at the optimal dose, underscore its potential to become the new gold standard, first-line therapy for CDI. With a favorable safety profile and a low propensity for resistance development, this compound is poised to address a critical unmet need in infectious disease treatment.
References
- 1. ANTIMICROBIAL RESISTANCE - MGB: The Minor Groove Binder [drug-dev.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openaccessgovernment.org [openaccessgovernment.org]
- 5. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. | BioWorld [bioworld.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. | BioWorld [bioworld.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. MGB Biopharma Successfully Completes Phase I Clinical Trial [drug-dev.com]
- 15. MGB Biopharma Announces Successful Outcome From Phase II Clinical Study with this compound - a Potential New Gold Standard, First-line Treatment for Clostridium difficile Infection (CDI) [prnewswire.com]
- 16. A new treatment for C.Diff | University of Strathclyde [strath.ac.uk]
Preclinical Efficacy of MGB-BP-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of MGB-BP-3, a novel, first-in-class antibiotic belonging to the Strathclyde Minor Groove Binder (S-MGB) family. This compound has demonstrated potent activity against a range of clinically important Gram-positive pathogens and has completed Phase IIa clinical trials for the treatment of Clostridioides difficile associated disease.[1] This document synthesizes the available quantitative data, details key experimental methodologies, and illustrates the compound's mechanism of action.
Core Efficacy Data
This compound exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including multi-drug resistant strains. Its efficacy is rooted in a unique DNA binding mechanism that leads to the disruption of essential cellular processes.
In Vitro Efficacy
The in vitro potency of this compound has been established against a panel of ESKAPE pathogens and other clinically relevant Gram-positive bacteria. The compound shows strong activity against Staphylococcus aureus (both methicillin-susceptible and -resistant), Streptococcus spp., and Enterococcus spp. (including vancomycin-resistant strains).[1] However, this compound lacks significant activity against Gram-negative bacteria when used as a standalone agent.[1]
Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens
| Bacterial Species | Strain(s) | MIC Range (µM) | Key Findings | Reference(s) |
|---|---|---|---|---|
| S. aureus & E. faecalis | ESKAPE panel isolates | MIC₈₀ of 0.2 | Potent activity against Gram-positive representatives. | [1] |
| Various Gram-positive | Panel of 7 strains | 0.1 - 0.78 | Consistent potent activity across multiple species. | [2] |
| Various Gram-positive | Methicillin-susceptible & -resistant Staphylococcus spp., Streptococcus spp., Vancomycin-susceptible & -resistant Enterococcus spp. | < 1 µg/mL | Broad and potent anti-Gram-positive activity. |[1][2] |
Table 2: Activity of this compound Against Gram-Negative Pathogens (with and without Efflux Pump Inhibitor)
| Bacterial Species | Strain(s) | This compound MIC (µM) | This compound + PAβN* MIC (µM) | Fold Reduction in MIC | Reference(s) |
|---|---|---|---|---|---|
| E. coli | ESKAPE panel isolate | >100 | <1 | >2000x | [1][2] |
| P. aeruginosa | ESKAPE panel isolate | >100 | <1 | - | [1] |
| A. baumannii | ESKAPE panel isolate | >100 | <1 | - | [1] |
| K. pneumoniae | ESKAPE panel isolate | >100 | <1 | >100x | [1][2] |
*PAβN (Phenyl-arginine-β-naphthylamide) is an efflux pump inhibitor.
In Vivo Efficacy
Preclinical in vivo data for this compound is primarily available from a skin infection model. An intravenous formulation is also in late-stage preclinical development for systemic infections caused by pathogens such as MRSA and Streptococcus pneumoniae.[3][4]
Table 3: In Vivo Efficacy of Topical this compound
| Animal Model | Pathogen | Formulation | Efficacy Endpoint | Result | Reference(s) |
|---|
| Skin Infection Model | Methicillin-resistant Staphylococcus aureus (MRSA) | Two preliminary topical formulations | Reduction in bacterial load | ~60% reduction in MRSA |[5] |
Mechanism of Action
This compound's primary mechanism of action involves binding to the minor groove of bacterial DNA. This interaction disrupts normal DNA-dependent processes, including transcription and the function of essential enzymes.
The selective activity of this compound against Gram-positive bacteria is not due to a lack of a target in Gram-negative organisms, but rather to insufficient intracellular accumulation.[1][2] Studies have shown that this compound binds effectively to DNA from both Gram-positive and Gram-negative bacteria.[2] However, the outer membrane of Gram-negative bacteria and the presence of efflux pumps prevent the drug from reaching its intracellular target at effective concentrations.[1][2]
Caption: this compound binds to DNA and interferes with topoisomerases, resulting in a bactericidal effect.
Experimental Protocols
The preclinical efficacy of this compound has been evaluated using a range of established microbiological and biochemical assays.
Minimum Inhibitory Concentration (MIC) Assays
-
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
-
Methodology: MICs were determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of this compound were prepared in 96-well microtiter plates containing appropriate growth medium (e.g., Mueller-Hinton Broth). Bacterial suspensions were standardized to a defined density (e.g., 5 x 10⁵ CFU/mL) and added to the wells. Plates were incubated under standard conditions (e.g., 37°C for 18-24 hours). The MIC was recorded as the lowest concentration of the drug that completely inhibited visible growth.
[1]#### Synergy (Checkerboard) Assays
-
Objective: To assess the interaction between this compound and other agents, such as efflux pump inhibitors.
-
Methodology: A two-dimensional array of serial dilutions of this compound and the potentiating agent (e.g., PAβN) was prepared in 96-well plates. A standardized bacterial inoculum was added to each well. Following incubation, the wells were assessed for turbidity. The Fractional Inhibitory Concentration Index (FICI) was calculated for each combination to determine the nature of the interaction (synergy, additivity, or antagonism). A FICI of ≤0.5 is indicative of significant synergy.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and synergy of this compound.
DNA Binding Assays
-
Objective: To confirm and characterize the interaction between this compound and double-stranded DNA (dsDNA).
-
Methodologies:
-
Fluorescence Intercalator Displacement (FID) Assay: This assay measures the ability of a test compound to displace a fluorescent DNA intercalator (e.g., ethidium bromide) from dsDNA. A decrease in fluorescence intensity upon addition of this compound indicates binding to the DNA. [2][6] * UV-Visible Thermal Melting: The melting temperature (Tm) of dsDNA increases in the presence of a minor groove binder. The change in Tm (ΔTm) was measured by monitoring the absorbance at 260 nm while slowly increasing the temperature. A significant increase in Tm confirms DNA binding and stabilization. [1][6] * Mass Spectrometry and NMR Spectroscopy: Nano-electrospray ionization mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were used with short, AT-rich DNA oligomers to confirm that this compound binds to dsDNA as a dimer.
-
[1][6]#### Topoisomerase Inhibition Assays
-
Objective: To determine the effect of this compound on the enzymatic activity of bacterial type II topoisomerases.
-
Methodologies:
-
Gyrase Supercoiling Assay: The ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate was assessed in the presence of varying concentrations of this compound. The different plasmid topoisomers were then separated by agarose gel electrophoresis. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled plasmid. [1][6] * Topoisomerase IV Relaxation/Decatenation Assays: The ability of topoisomerase IV to relax supercoiled plasmid DNA or to decatenate kinetoplast DNA was measured. The reaction products were analyzed by agarose gel electrophoresis to determine the inhibitory effect of this compound.
-
The preclinical data for this compound robustly demonstrate its potent and selective bactericidal activity against a wide array of Gram-positive pathogens. Its efficacy is driven by a multi-targeted mechanism of action centered on binding to the DNA minor groove, which disrupts transcription and interferes with essential topoisomerase functions. While in vivo data are still emerging, the available results are promising. The well-characterized in vitro profile and unique mechanism of action position this compound as a significant candidate in the development of new treatments for challenging Gram-positive infections.
References
Methodological & Application
Application Notes and Protocols for MGB-BP-3 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGB-BP-3 is a novel, first-in-class antibiotic belonging to the Strathclyde Minor Groove Binder (S-MGB) family of compounds.[1][2] It has demonstrated potent antibacterial activity, particularly against a range of Gram-positive bacteria.[1][3][4] Having successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile associated disease, this compound is a compound of significant interest.[1][2][5] The primary mechanism of action of this compound involves binding to the minor groove of bacterial DNA, which interferes with essential cellular processes.[1][2] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species, a critical step in the evaluation of its antimicrobial efficacy.
Mechanism of Action
This compound acts as a DNA minor groove binder, a mechanism distinct from many currently available antibiotics.[1][2] This interaction with DNA can disrupt DNA-protein interactions, leading to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death. Evidence also suggests that this compound can interfere with the action of type II bacterial topoisomerases.[2] Its high affinity for DNA contributes to its potent bactericidal activity against susceptible organisms.[6]
Spectrum of Activity
This compound exhibits a targeted spectrum of activity, with high potency against Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Enterococcus faecalis (including vancomycin-resistant strains, VRE), and Clostridioides difficile.[1][3][6] However, it has limited activity against most Gram-negative bacteria when tested alone.[1][3] This selectivity is largely attributed to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier, and the presence of efflux pumps that actively remove the compound from the cell, preventing it from reaching its intracellular DNA target.[1][3] The activity against Gram-negative bacteria can be significantly enhanced in the presence of efflux pump inhibitors.[1][3]
Data Presentation: this compound MIC Values
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values of this compound against a selection of bacterial species. These values have been compiled from published research and are presented to provide a comparative overview of the compound's activity.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 43300 (MRSA) | < 1 | 0.2 | [1][3] |
| Enterococcus faecalis | ATCC 51299 (VRE) | < 1 | 0.2 | [1][3] |
| Clostridioides difficile | Various strains | Potent activity reported | - | [1][5][6] |
| Streptococcus spp. | - | < 1 | - | [1] |
| Enterococcus spp. | Vancomycin-susceptible | < 1 | - | [1] |
Table 2: MIC of this compound against Gram-Negative Bacteria (alone and with Efflux Pump Inhibitors)
| Bacterial Species | Strain | This compound MIC (µM) | This compound + PAβN (100 µg/mL) MIC (µM) | Reference |
| Escherichia coli | ATCC 25922 | >100 | 0.05 | [1][3] |
| Pseudomonas aeruginosa | ATCC 27893 | >100 | 0.2 | [1][3] |
| Acinetobacter baumannii | ATCC 19606 | >100 | 0.1 | [1][3] |
| Klebsiella pneumoniae | ATCC 700603 | >100 | 0.78 | [1][3] |
PAβN (Phenylalanine-Arginine β-Naphthylamide) is an efflux pump inhibitor.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8] The two primary methods are Broth Microdilution and Agar Dilution.
Protocol 1: Broth Microdilution MIC Testing
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (broth with inoculum, no drug)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
The final volume in each well will be 100 µL.
-
Include a positive control well (100 µL of inoculum in broth) and a negative control well (100 µL of broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.
-
Protocol 2: Agar Dilution MIC Testing
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
-
Positive control (agar plate with no drug)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Agar Plates:
-
Prepare a series of MHA plates containing two-fold dilutions of this compound.
-
To do this, add the appropriate volume of the this compound stock solution to molten MHA (cooled to 45-50°C) before pouring the plates.
-
Allow the agar to solidify completely.
-
-
Prepare Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard.
-
-
Inoculate the Plates:
-
Using a multipoint replicator, spot-inoculate the surface of each this compound-containing agar plate and a control plate (no drug) with the bacterial suspension. Each spot should contain approximately 10⁴ CFU.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria on the agar surface. The growth of one or two colonies or a faint haze is disregarded.[9]
-
Mandatory Visualizations
Caption: Broth Microdilution MIC Testing Workflow.
Caption: Agar Dilution MIC Testing Workflow.
Caption: this compound Differential Activity.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openaccessgovernment.org [openaccessgovernment.org]
- 5. | BioWorld [bioworld.com]
- 6. ANTIMICROBIAL RESISTANCE - MGB: The Minor Groove Binder [drug-dev.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
MGB-BP-3: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGB-BP-3 is a synthetic, DNA minor groove binder (MGB) with potent bactericidal activity against a range of Gram-positive pathogens, including clinically significant species such as Clostridioides difficile, Staphylococcus aureus, and Enterococcus faecalis.[1][2][3] Its mechanism of action involves binding to the minor groove of bacterial DNA, which interferes with essential cellular processes like transcription and the function of DNA processing enzymes, including gyrase and topoisomerase IV.[4][5][6] This document provides detailed application notes and protocols for the preparation and use of this compound in various in vitro assays to evaluate its antimicrobial and biochemical activity.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₇N₇O₄ | [7] |
| Molecular Weight | 631.74 g/mol | [7] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [7][8] |
| Storage (Powder) | Dry, dark at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [7][8] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | [9] |
Mechanism of Action: DNA Minor Groove Binding and Enzyme Inhibition
This compound exerts its antibacterial effect through a multi-targeted mechanism centered on its interaction with bacterial DNA. As a minor groove binder, it preferentially binds to AT-rich regions of the DNA.[5] This binding event has several downstream consequences:
-
Inhibition of Transcription: By occupying the minor groove, this compound can physically block the binding of transcription factors and RNA polymerase, thereby inhibiting gene expression.[3]
-
Interference with DNA Processing Enzymes: this compound has been shown to inhibit the activity of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. This compound interferes with their supercoiling (gyrase) and relaxation/decatenation (topoisomerase IV) activities.[4][5][6]
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Briefly vortex to ensure complete dissolution.[1]
-
Prepare working stock solutions by diluting the high-concentration stock in an appropriate solvent for the specific assay (e.g., culture medium for MIC assays, assay buffer for enzymatic assays).
-
Aliquot the stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.[9]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
This compound working stock solution
-
Gram-positive bacterial strains (e.g., S. aureus, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
Figure 2. Workflow for MIC determination of this compound.
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing CAMHB.
-
Incubate at 35°C ± 2°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of the this compound working stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to bracket the expected MIC value.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, bringing the final volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation and MIC Determination:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quantitative Data: MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 0.06 | 0.1 | [2] |
| Staphylococcus aureus | - | - | 0.2 (MIC₈₀) | [5] |
| Enterococcus faecalis | ATCC 51299 (VRE) | - | 0.2 (MIC₈₀) | [5] |
| Clostridioides difficile | ATCC 43255 | 0.125 - 2 | - | [10] |
| Streptococcus pyogenes | - | - | - | |
| Enterococcus faecium | - | - | - |
Note: Data for some species/strains were not available in the provided search results.
DNA Binding Assays
This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding, indicating stabilization of the DNA duplex.
Materials:
-
This compound working stock solution
-
Genomic DNA (e.g., from salmon testes or bacterial source)
-
SYBR Safe DNA gel stain (or similar fluorescent dye)
-
Phosphate buffer (e.g., 1 mM, pH 7.4)
-
Real-time PCR instrument with melt curve analysis capability
Protocol:
-
Prepare a reaction mixture containing the genomic DNA (e.g., 3.92 µg/mL), SYBR Safe (e.g., 12,500-fold dilution of stock), and this compound (e.g., 20 µM) in phosphate buffer.[2]
-
Also prepare control reactions: DNA with SYBR Safe (no this compound) and SYBR Safe alone.
-
Aliquot the reaction mixtures into a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve program:
-
Initial hold at 25°C for a few minutes.
-
Gradual temperature ramp from 25°C to 95°C, with fluorescence readings at each temperature increment (e.g., 1°C/min).[11]
-
-
Analyze the data by plotting fluorescence versus temperature. The Tm is the temperature at which the fluorescence is halfway between the maximum and minimum values, often determined from the peak of the first derivative of the melt curve.
-
The shift in Tm (ΔTm) is calculated as: ΔTm = Tm (DNA + this compound) - Tm (DNA alone).
Figure 3. Principles of DNA binding assays for this compound.
This assay measures the ability of a compound to displace a fluorescent intercalator (like SYBR Safe or ethidium bromide) from DNA, resulting in a decrease in fluorescence.
Materials:
-
This compound working stock solution
-
Genomic DNA
-
Fluorescent intercalating dye (e.g., SYBR Safe)
-
Phosphate buffer (e.g., 1 mM, pH 7.4)
-
Fluorometer or real-time PCR instrument
Protocol:
-
Prepare a solution of genomic DNA (e.g., 3.92 µg/mL) and SYBR Safe (e.g., 12,500-fold dilution) in phosphate buffer.[2]
-
Measure the initial fluorescence of this solution.
-
Add increasing concentrations of this compound to the DNA-dye complex.
-
After a short incubation period, measure the fluorescence at each this compound concentration.
-
A decrease in fluorescence indicates the displacement of the intercalator by this compound, confirming DNA binding.
-
The data can be plotted as percent fluorescence versus the concentration of this compound.
Topoisomerase Inhibition Assays
This assay measures the inhibition of gyrase-mediated supercoiling of relaxed plasmid DNA.
Materials:
-
This compound working stock solution
-
S. aureus DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
Agarose gel electrophoresis system
Protocol:
-
Set up reaction mixtures containing relaxed plasmid DNA, gyrase assay buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding S. aureus DNA gyrase.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding SDS/proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye.
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.
This assay measures the inhibition of topoisomerase IV-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
This compound working stock solution
-
S. aureus Topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase IV assay buffer (containing ATP)
-
Agarose gel electrophoresis system
Protocol:
-
Set up reaction mixtures containing supercoiled plasmid DNA, topoisomerase IV assay buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding S. aureus Topoisomerase IV.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands.
-
Inhibition of relaxation is observed as a persistence of the supercoiled DNA band compared to the no-drug control, which will show relaxed DNA topoisomers.
-
Determine the IC₅₀ value by quantifying the band intensities.
Quantitative Data: Topoisomerase Inhibition by this compound
| Enzyme | Assay | IC₅₀ (µM) | Reference |
| S. aureus Gyrase | Supercoiling Inhibition | 1.94 | |
| S. aureus Topoisomerase IV | Relaxation/Decatenation | - | [4] |
| Human Topoisomerase IIα | - | >100 |
Note: Specific IC₅₀ for S. aureus Topoisomerase IV was not explicitly stated in the provided search results, though inhibitory activity was confirmed. The IC50 against human topoisomerase IIα is high, indicating selectivity for the bacterial enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Trial pitches this compound against clostridium difficile • healthcare-in-europe.com [healthcare-in-europe.com]
- 3. researchgate.net [researchgate.net]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3′-Minor groove binder-DNA probes increase sequence specificity at PCR extension temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
MGB-BP-3 solubility and stability in different solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of MGB-BP-3, a potent minor groove binder antibiotic. The included protocols offer standardized methods for evaluating its physicochemical properties in a laboratory setting.
This compound: Overview and Mechanism of Action
This compound is a synthetic, cell-permeable antibiotic that exerts its bactericidal effect by binding to the minor groove of bacterial DNA. This interaction preferentially occurs at AT-rich sequences. This compound binds as a dimer, with two molecules occupying the minor groove. This binding event disrupts essential cellular processes by inhibiting the activity of type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are crucial for DNA replication and segregation. Furthermore, this compound has been shown to repress the transcription of multiple essential genes by inhibiting promoter isomerization, leading to bacterial cell death.[1][2][3]
Caption: Mechanism of action of this compound in bacterial cells.
Solubility of this compound
The solubility of this compound is a critical parameter for the preparation of stock solutions and experimental media. Below is a summary of its known solubility in various solvents.
Data Presentation: this compound Solubility
| Solvent | Concentration | Remarks | Citations |
| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL | Sparingly soluble. | [4] |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (197.87 mM) | Requires sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [5][6] |
| Aqueous Buffers | pH-dependent | Soluble in acidic conditions (approx. pH 5). Turbidity and gel formation may occur as pH approaches 7. | [7] |
Experimental Protocol: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method to determine the thermodynamic solubility of this compound in a solvent of interest.
Caption: Workflow for determining this compound solubility.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., Phosphate Buffered Saline (PBS), ethanol, or cell culture media) in a sealed container.
-
Equilibration: Agitate the suspension at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The determined concentration represents the saturation solubility of this compound in the tested solvent at the specified temperature.
Stability of this compound
Understanding the stability of this compound in various conditions is crucial for ensuring the integrity of experimental results and for defining appropriate storage and handling procedures.
Data Presentation: this compound Storage and Stability
| Form | Solvent | Storage Temperature | Stability Period | Citations |
| Powder | N/A | -20°C | 3 years | [6] |
| Powder | N/A | 4°C | 2 years | [6] |
| In Solution | DMSO | -80°C | 6 months | [5][6] |
| In Solution | DMSO | -20°C | 1 month | [5][6] |
| In Solution | Aqueous Buffer | Room Temperature | pH-dependent; may precipitate at neutral pH. | [7] |
Experimental Protocol: Forced Degradation and Stability-Indicating Method Development
This protocol describes a comprehensive approach to assess the chemical stability of this compound under various stress conditions (forced degradation) and to develop a stability-indicating analytical method.[8][9][10][11][12][13]
Caption: Workflow for this compound stability assessment.
Methodology:
Part 1: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., DMSO, water/acetonitrile mixtures).
-
Stress Conditions: Expose the solutions to a range of stress conditions to induce degradation (aim for 5-20% degradation).[11]
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.[14][15][16][17]
-
Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Collection: At various time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
Part 2: Stability-Indicating HPLC Method Development and Validation
-
Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound peak from all degradation products formed during the forced degradation studies. A gradient elution with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a photodiode array (PDA) detector to assess peak purity.[8][18][19]
-
Method Validation: Validate the developed HPLC method according to ICH Q2(R1) guidelines.[20] Key validation parameters include:
-
Specificity: The ability to resolve the analyte from all potential degradation products and interferences.
-
Linearity: Demonstrate a linear relationship between detector response and concentration over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.
-
Part 3: Long-Term and Accelerated Stability Studies
Once a validated stability-indicating method is established, it can be used to assess the stability of this compound under defined storage conditions (e.g., long-term at -20°C and 4°C; accelerated at 25°C/60% RH and 40°C/75% RH) as per ICH Q1A(R2) guidelines. This will allow for the determination of the shelf-life and recommended storage conditions for the compound and its formulated products.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. openaccessgovernment.org [openaccessgovernment.org]
- 8. scispace.com [scispace.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 19. [PDF] Design of a Validated Stability Indicating HPLC Method for the analysis of Patrin-2 (Lomeguatrib). | Semantic Scholar [semanticscholar.org]
- 20. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for MGB-BP-3 in a Mouse Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic agents. MGB-BP-3, a Strathclyde Minor Groove Binder (S-MGB), is a novel antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[1][2]. Having successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile infections, this compound presents a promising candidate for evaluation in preclinical models of sepsis caused by Gram-positive bacteria[3][4][5].
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of sepsis. The methodologies outlined here are intended to guide researchers in evaluating the therapeutic potential of this compound for mitigating the systemic inflammatory response and improving survival in sepsis.
Mechanism of Action of this compound
This compound exerts its antibacterial effect through a distinct mechanism of action. It binds to the minor groove of bacterial DNA, specifically at AT-rich sequences[1][2]. This binding interferes with essential DNA-centric processes, including transcription and the action of type II bacterial topoisomerases such as gyrase and topoisomerase IV[2][3][6]. By disrupting these fundamental cellular functions, this compound leads to a rapid, catastrophic failure of the bacterial biochemical machinery, resulting in potent bactericidal activity[1]. Notably, this compound's efficacy is pronounced against Gram-positive bacteria, while its activity against Gram-negative organisms is limited due to poor intracellular accumulation[1][2][6].
Signaling Pathways in Sepsis and Potential Intervention by this compound
Sepsis is triggered by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria or peptidoglycan and lipoteichoic acid from Gram-positive bacteria, by host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs)[7][8]. This recognition initiates a signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)[9]. While this inflammatory response is crucial for combating infection, its dysregulation in sepsis can lead to a cytokine storm, tissue damage, and organ failure.
This compound is not known to directly modulate the host inflammatory signaling pathways. Instead, its therapeutic effect in a sepsis model would be primarily through the rapid reduction of the bacterial load, thereby decreasing the PAMP stimulus that drives the inflammatory cascade.
Caption: this compound's potential role in sepsis by reducing bacterial load.
Experimental Protocols
The following protocols describe the use of this compound in a cecal ligation and puncture (CLP) mouse model of polymicrobial sepsis. The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human sepsis[10][11][12].
Cecal Ligation and Puncture (CLP) Procedure
This protocol is adapted from standard CLP procedures[11][12].
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, needle holders)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol and povidone-iodine for sterilization
-
Sterile saline for resuscitation
-
Heating pad
Procedure:
-
Anesthetize the mouse using an approved protocol. Confirm proper anesthetic depth by toe pinch.
-
Shave the abdomen and sterilize the surgical area with alternating scrubs of 70% ethanol and povidone-iodine.
-
Make a 1-2 cm midline laparotomy incision to expose the peritoneum.
-
Carefully exteriorize the cecum.
-
Ligate the cecum with a 3-0 silk suture at approximately 50% of its length from the distal end, ensuring not to obstruct the bowel.
-
Puncture the ligated cecum once with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneum and skin in two separate layers.
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Place the mouse on a heating pad until it recovers from anesthesia.
-
Administer analgesics as per approved institutional guidelines.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection or a suitable formulation)
Procedure:
-
Reconstitute this compound in the appropriate vehicle to the desired concentration.
-
Treatment can be administered at various time points post-CLP (e.g., 1, 6, and 12 hours) to model different clinical scenarios.
-
Administer this compound via an appropriate route, such as intravenous (IV), intraperitoneal (IP), or oral (PO) gavage. The choice of route will depend on the pharmacokinetic properties of the formulation being tested.
-
A vehicle control group should be included in all experiments.
Monitoring and Sample Collection
Monitoring:
-
Monitor mice for signs of sepsis (e.g., piloerection, lethargy, hypothermia) and survival at regular intervals for up to 7 days.
-
Clinical scoring systems can be used to quantify disease severity.
Sample Collection:
-
At predetermined time points (e.g., 24, 48 hours post-CLP), euthanize a subset of mice.
-
Collect blood via cardiac puncture for bacterial load determination (colony-forming units, CFU), cytokine analysis (ELISA or multiplex assay), and organ damage markers.
-
Harvest organs (e.g., lungs, liver, spleen, kidneys) for bacterial load determination, histopathological analysis, and gene expression studies (qPCR).
Quantification of Bacterial Load
Procedure:
-
Weigh and homogenize harvested tissues in sterile PBS.
-
Perform serial dilutions of blood and tissue homogenates in sterile PBS.
-
Plate the dilutions on appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU per mL of blood or gram of tissue.
Cytokine Analysis
Procedure:
-
Separate plasma or serum from collected blood samples.
-
Measure the concentrations of key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.
Experimental Workflow
Caption: Workflow for evaluating this compound in a CLP sepsis model.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Survival Rate
| Treatment Group | Dose (mg/kg) | n | Survival Rate (%) at 7 days |
| Vehicle | - | 10 | 20 |
| This compound | 10 | 10 | 60 |
| This compound | 30 | 10 | 80 |
Table 2: Bacterial Load in Blood and Tissues (24h post-CLP)
| Treatment Group | Dose (mg/kg) | Blood (CFU/mL) | Spleen (CFU/g) | Liver (CFU/g) |
| Vehicle | - | 1.5 x 10⁵ | 2.3 x 10⁶ | 3.1 x 10⁶ |
| This compound | 10 | 4.2 x 10³ | 5.8 x 10⁴ | 7.5 x 10⁴ |
| This compound | 30 | 1.1 x 10² | 2.0 x 10³ | 3.4 x 10³ |
Table 3: Plasma Cytokine Levels (24h post-CLP)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle | - | 1250 ± 150 | 3500 ± 400 | 800 ± 100 |
| This compound | 10 | 600 ± 80 | 1500 ± 200 | 1200 ± 150 |
| This compound | 30 | 350 ± 50 | 800 ± 120 | 1500 ± 180 |
| *Data are presented as mean ± SEM. |
Conclusion
This compound's potent and rapid bactericidal activity against Gram-positive pathogens makes it a compelling candidate for investigation in sepsis models. The protocols and workflows detailed in these application notes provide a framework for the preclinical evaluation of this compound's efficacy in reducing bacterial burden, modulating the host inflammatory response, and improving survival in a clinically relevant mouse model of sepsis. The expected outcomes, based on its mechanism of action, are a significant reduction in bacterial load and a corresponding attenuation of the pro-inflammatory cytokine storm, ultimately leading to improved survival. These studies will be crucial in determining the potential of this compound as a novel therapeutic for Gram-positive bacterial sepsis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. | BioWorld [bioworld.com]
- 6. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like Receptor 4 Modulation as a Strategy to Treat Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Cytokines as a Double-edged Sword in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA Footprinting with MGB-BP-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGB-BP-3, a minor groove binder-biaryl-polyamide, is a synthetic molecule designed to bind to the minor groove of DNA with high affinity and sequence specificity, primarily targeting AT-rich regions.[1][2] This interaction has significant implications for drug development, particularly in the field of antimicrobials, as it can interfere with essential cellular processes such as DNA replication and transcription.[3][4] DNA footprinting is a powerful in vitro technique used to precisely identify the binding sites of DNA-binding molecules like this compound and to quantify their binding affinity.[5][6] This document provides detailed application notes and a comprehensive protocol for conducting DNA footprinting experiments with this compound.
The principle of DNA footprinting lies in the protection of DNA from enzymatic or chemical cleavage by a bound ligand.[7] In a typical DNase I footprinting assay, a DNA fragment of interest is first end-labeled with a radioactive or fluorescent tag. This labeled DNA is then incubated with varying concentrations of this compound. Subsequently, the DNA-ligand complexes are subjected to limited digestion by DNase I, an endonuclease that cleaves the DNA backbone. The regions of DNA where this compound is bound are protected from this cleavage, leaving a "footprint" in the resulting pattern of DNA fragments when analyzed by gel electrophoresis.[5] By comparing the cleavage pattern in the presence and absence of this compound, the precise binding sites can be identified. Furthermore, by titrating the concentration of this compound, the binding affinity (e.g., dissociation constant, Kd) can be determined.[5]
Data Presentation
| Compound | Parameter | Value | Organism/System | Reference |
| This compound | Minimum Inhibitory Concentration (MIC80) | 0.2 µM | Staphylococcus aureus | [8] |
| This compound | Minimum Inhibitory Concentration (MIC80) | 0.2 µM | Enterococcus faecalis | [8] |
| This compound | No measurable MIC (up to 100 µM) | - | Gram-negative bacteria (E. coli, P. aeruginosa, A. baumannii, K. pneumoniae) | [8] |
| Thiazotropsin A | Dissociation Constant (Kd) from isothermal calorimetry | 50 nM | Oligonucleotide containing ACTAGT sequence | [2] |
| Thiazotropsin A | IC50 (Antibacterial Activity) | ~ 5 µM | Gram-positive bacteria | [2] |
Experimental Protocols
This section provides a detailed protocol for performing DNase I footprinting with this compound.
I. Preparation of Labeled DNA Fragment
-
Selection of DNA Fragment: Choose a DNA fragment of 100-400 base pairs containing putative AT-rich binding sites for this compound.[7] This fragment can be obtained by PCR amplification or restriction enzyme digestion from a plasmid.[1]
-
End-Labeling of DNA:
-
For PCR-generated fragments: Use a 5'-end labeled primer (e.g., with 32P or a fluorescent dye like FAM) in the PCR reaction.[9]
-
For restriction fragments: Label the 5' or 3' end of the DNA fragment using T4 polynucleotide kinase and [γ-32P]ATP or terminal deoxynucleotidyl transferase and a labeled ddNTP, respectively.
-
-
Purification of Labeled DNA: Purify the labeled DNA fragment from unincorporated labels and primers using a suitable method, such as gel electrophoresis followed by gel extraction or a spin column purification kit.
II. This compound Binding Reaction
-
Prepare this compound Solutions: Prepare a series of dilutions of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2). The final concentrations should typically range from nanomolar to micromolar to determine the binding affinity.
-
Binding Incubation:
-
In a microcentrifuge tube, mix the end-labeled DNA fragment (final concentration typically in the low nanomolar range) with the desired concentration of this compound.
-
Include a control reaction with no this compound.
-
The total reaction volume is typically 10-20 µL.
-
Incubate the reactions at room temperature (or a specific temperature if investigating temperature effects) for at least 30 minutes to allow the binding to reach equilibrium.
-
III. DNase I Digestion
-
DNase I Dilution: Prepare a fresh dilution of DNase I in a buffer containing CaCl2 and MgCl2. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion (on average, one cut per DNA molecule).
-
Digestion Reaction:
-
Add the diluted DNase I to each binding reaction.
-
Incubate for a short and precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
-
Stopping the Reaction: Terminate the digestion by adding a stop solution containing EDTA (to chelate Mg2+ and Ca2+, inactivating DNase I), a loading dye, and formamide (to denature the DNA).[1]
IV. Gel Electrophoresis and Analysis
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Heat the samples at 90-95°C for 5 minutes to denature the DNA, then quickly cool on ice.
-
Load the samples onto a high-resolution denaturing polyacrylamide gel (e.g., 6-8%).
-
Also, load a sequencing ladder (e.g., Maxam-Gilbert G+A ladder) of the same DNA fragment to precisely map the protected regions.
-
-
Visualization:
-
For radioactive labels: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA fragments.
-
For fluorescent labels: Scan the gel using a fluorescence imager.
-
-
Data Analysis:
-
Compare the lanes with this compound to the control lane (no this compound). The regions with diminished or absent bands in the presence of this compound represent the "footprint" where the molecule is bound to the DNA.
-
For quantitative analysis, use densitometry to measure the intensity of the bands within and outside the footprint at different this compound concentrations. The concentration of this compound that results in 50% protection of a specific binding site can be used to estimate the apparent dissociation constant (Kd).
-
Mandatory Visualizations
Experimental Workflow for DNA Footprinting with this compound
Caption: Workflow of the DNase I footprinting experiment with this compound.
Signaling Pathway: this compound Mechanism of Action
Caption: Proposed mechanism of action of this compound in bacterial cells.
References
- 1. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 2. openaccessgovernment.org [openaccessgovernment.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DNase I Footprinting - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Assessing MGB-BP-3 Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGB-BP-3 is a novel, synthetic DNA minor groove binder with potent bactericidal activity against a range of Gram-positive pathogens.[1][2] Its unique mechanism of action, which involves the simultaneous downregulation of multiple essential genes, presents a promising opportunity for synergistic combination therapies to combat antibiotic resistance.[3] These application notes provide a framework for assessing the synergistic potential of this compound with other classes of antibiotics.
This compound binds to the minor groove of bacterial DNA, leading to the inhibition of transcription of numerous essential genes.[3] Notably, this includes genes critical for peptidoglycan biosynthesis, such as mraY, and DNA replication, such as dnaD.[3] This multi-targeted approach suggests a low propensity for the development of resistance.[3] The primary focus of this compound's activity is on Gram-positive bacteria, including clinically important species like Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile.[1][2][4]
The unique mechanism of this compound suggests potential synergistic interactions with antibiotics that target different cellular pathways. For example, its interference with cell wall precursor synthesis could enhance the activity of drugs that target the bacterial cell wall. This document outlines detailed protocols for investigating these potential synergies using established in vitro methods.
Potential Synergistic Combinations
Based on its mechanism of action, this compound is hypothesized to exhibit synergy with antibiotics targeting:
-
Cell Wall Synthesis: By downregulating the transcription of genes involved in peptidoglycan synthesis, this compound may weaken the bacterial cell wall, making it more susceptible to agents like vancomycin (a glycopeptide) and daptomycin (a lipopeptide).
-
Protein Synthesis: While this compound's primary target is DNA, the downstream effects on transcription could create a cellular environment where inhibitors of protein synthesis, such as linezolid, have an enhanced effect.
Data Presentation: Hypothetical Synergy Data
The following tables present hypothetical quantitative data to illustrate how the results of synergy testing can be structured for clear comparison. Researchers should replace this with their own experimental data.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Vancomycin against Staphylococcus aureus
| Strain | This compound MIC (µg/mL) Alone | Vancomycin MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | Vancomycin MIC (µg/mL) in Combination | FICI | Interpretation |
| S. aureus ATCC 29213 | 0.25 | 1 | 0.0625 | 0.25 | 0.5 | Synergy |
| MRSA ATCC 43300 | 0.25 | 2 | 0.0625 | 0.5 | 0.5 | Synergy |
| VISA Mu50 | 0.5 | 8 | 0.125 | 1 | 0.375 | Synergy |
Table 2: Hypothetical Checkerboard Assay Results for this compound in Combination with Daptomycin against Enterococcus faecalis
| Strain | This compound MIC (µg/mL) Alone | Daptomycin MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | Daptomycin MIC (µg/mL) in Combination | FICI | Interpretation |
| E. faecalis ATCC 29212 | 0.5 | 2 | 0.125 | 0.5 | 0.5 | Synergy |
| VRE ATCC 51299 | 0.5 | 4 | 0.125 | 1 | 0.5 | Synergy |
Table 3: Hypothetical Checkerboard Assay Results for this compound in Combination with Linezolid against Staphylococcus aureus
| Strain | This compound MIC (µg/mL) Alone | Linezolid MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | Linezolid MIC (µg/mL) in Combination | FICI | Interpretation |
| S. aureus ATCC 29213 | 0.25 | 2 | 0.125 | 1 | 1.0 | Additive |
| MRSA ATCC 43300 | 0.25 | 4 | 0.0625 | 1 | 0.5 | Synergy |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing antibiotic synergy.
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Materials:
-
This compound
-
Partner antibiotic (e.g., vancomycin, daptomycin, linezolid)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension equivalent to a 0.5 McFarland standard, then diluted to a final inoculum of 5 x 10^5 CFU/mL
-
Sterile multichannel pipettes and reservoirs
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent at a concentration at least 10 times the expected MIC.
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first row (Row A), add an additional 50 µL of the this compound stock solution to column 1. Perform serial twofold dilutions across the row from column 1 to 10.
-
In the first column (Column 1), add an additional 50 µL of the partner antibiotic stock solution to row A. Perform serial twofold dilutions down the column from row A to G.
-
This creates a gradient of this compound concentrations across the x-axis and the partner antibiotic concentrations down the y-axis.
-
The remaining wells in column 11 and row H will serve as single-drug controls. Well H12 should contain only broth and inoculum (growth control), and another well with only broth (sterility control).
-
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
Time-Kill Assay
This assay assesses the bactericidal activity of antibiotic combinations over time.
Materials:
-
This compound
-
Partner antibiotic
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Shaking incubator (37°C)
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
-
Tryptic Soy Agar (TSA) plates
Protocol:
-
Prepare Cultures: Grow the bacterial strain to the early logarithmic phase in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks.
-
Add Antibiotics: Add the antibiotics to the flasks at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) both alone and in combination. Include a growth control flask with no antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto TSA plates.
-
Incubate and Count: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
Conclusion
The unique multi-targeting mechanism of this compound provides a strong rationale for its use in combination with other antibiotics to enhance efficacy and combat resistance. The protocols outlined in these application notes offer a standardized approach for researchers to investigate and quantify the synergistic potential of this compound with various antibiotic classes against clinically relevant Gram-positive pathogens. The provided data tables and visualizations serve as templates for organizing and presenting experimental findings. Further in vivo studies will be necessary to validate the clinical relevance of synergistic combinations identified through these in vitro assays.
References
- 1. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. EFFECT OF LINEZOLID ALONE AND IN COMBINATION WITH OTHER ANTIBIOTICS, ON METHICILLIN-RESISTANT STAPHYLOCOCCUS AUREUS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MGB-BP-3 in Topical Skin Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MGB-BP-3, a novel DNA minor groove binder, for the topical treatment of skin infections, particularly those caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The information compiled herein is based on available preclinical data and established methodologies in the field.
Introduction to this compound
This compound is a synthetic, small molecule DNA minor groove binder with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as MRSA.[1][2][3] Its unique mechanism of action, targeting bacterial DNA and inhibiting essential enzymes like topoisomerases and gyrases, makes it a promising candidate for a new class of antibiotics.[4][5][6] this compound has demonstrated a favorable safety profile, with a marked selectivity for bacterial cells over mammalian cells, which is attributed to differential cell penetration.[2]
A preclinical feasibility study has indicated the potential of this compound in a topical formulation for skin infections. The study, utilizing an established infected skin model, showed that two preliminary topical formulations of this compound were effective in significantly reducing the bacterial load of MRSA.[7][8]
Mechanism of Action
This compound exerts its antibacterial effect through a multi-targeted approach centered on binding to the minor groove of bacterial DNA. This interaction disrupts critical cellular processes:
-
Inhibition of DNA Processing Enzymes: this compound interferes with the function of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and segregation.[5][6][9]
-
Transcription Inhibition: By binding to AT-rich sequences in the DNA minor groove, this compound can block the binding of RNA polymerase and other transcription factors, thereby inhibiting the expression of essential genes.[1][3]
This multi-target mechanism is believed to contribute to the low propensity for the development of bacterial resistance.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessgovernment.org [openaccessgovernment.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MGB-BP-3 poor solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of MGB-BP-3, with a focus on addressing its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, DNA minor groove binding agent with potent bactericidal activity against a range of Gram-positive pathogens.[1][2] Its primary mechanism of action involves binding to AT-rich sequences in the minor groove of bacterial DNA.[3][4][5] This binding interferes with essential cellular processes, including transcription by preventing the isomerization of the RNA polymerase holoenzyme at promoter sites, and the function of type II topoisomerases (DNA gyrase and topoisomerase IV).[3][4][6][7][8][9]
Q2: Why does this compound have poor solubility in aqueous solutions at neutral pH?
This compound is a dibasic molecule with low pKa values (3.49 for the quinoline moiety and 5.26 for the morpholine moiety). This means that at a physiological pH of 7, over 99% of the molecules are in a neutral, uncharged state, which contributes to its poor aqueous solubility. To achieve aqueous solubility, it is necessary to maintain a pH of approximately 5.
Q3: What are the recommended solvents for preparing this compound stock solutions?
The most common and recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[10][11]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium or buffer. What can I do to prevent this?
This is a common issue with compounds that are highly soluble in DMSO but have poor aqueous solubility. Please refer to the detailed troubleshooting guide below for strategies to minimize and resolve this issue.
Solubility Data
The solubility of this compound in various solvents is a critical factor for successful experimental design. The following table summarizes the available solubility data.
| Solvent | Concentration | Method | Source |
| DMSO | 125 mg/mL (197.87 mM) | Requires ultrasonic assistance. Use of newly opened, non-hygroscopic DMSO is recommended. | [3][10][11] |
| DMSO | 1-10 mg/mL | Described as "sparingly soluble". | [12] |
| Aqueous Solutions | Poorly soluble at neutral pH. | Requires acidic pH (around 5) for improved solubility. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 631.72 g/mol ), add approximately 158.3 µL of DMSO.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10][11]
Protocol 2: Dilution of this compound DMSO Stock in Aqueous Buffer (Example)
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile 1 mM phosphate buffer (pH 7.4) containing 0.27 mM KCl and 13.7 mM NaCl[8]
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the desired final concentration of this compound in the aqueous buffer. For example, to prepare a 20 µM working solution, you would perform a 1:500 dilution of the 10 mM stock.
-
To minimize precipitation, it is recommended to perform a stepwise dilution. For example, first, dilute the 10 mM stock to 1 mM in DMSO, and then dilute the 1 mM intermediate stock into the aqueous buffer.
-
Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Ensure the final concentration of DMSO in the assay is kept to a minimum (ideally <0.5%) to avoid solvent-induced artifacts.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | 1. Insufficient mixing or sonication.2. Hygroscopic (water-absorbed) DMSO is being used.3. The concentration is above the solubility limit. | 1. Continue vortexing and sonication. Gentle warming to 37°C may also help.[3]2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[10][11]3. Try preparing a lower concentration stock solution. |
| Precipitation occurs upon dilution of DMSO stock in aqueous media. | 1. The aqueous solubility of this compound is exceeded.2. The dilution is performed too quickly, leading to localized high concentrations.3. The pH of the aqueous medium is too high (neutral or basic). | 1. Lower the final concentration of this compound.2. Perform a stepwise dilution. Add the DMSO stock to the aqueous solution slowly while vortexing.[13]3. Adjust the pH of the aqueous buffer to be more acidic (around pH 5).4. Consider the use of co-solvents or cyclodextrins, but be aware that these may affect your experimental system.[10][13] |
| Inconsistent experimental results. | 1. Degradation of this compound due to improper storage or repeated freeze-thaw cycles.2. Inaccurate concentration due to incomplete dissolution or precipitation. | 1. Aliquot stock solutions and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10][11]2. Ensure complete dissolution of the stock solution and visually inspect for precipitation before each use. |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in Gram-positive bacteria.
Experimental Workflow for this compound Solution Preparation and Use
Caption: Recommended workflow for preparing this compound solutions.
Logical Relationship for Troubleshooting Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 13. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Overcoming MGB-BP-3 Inactivity Against Gram-Negative Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the activity of MGB-BP-3 against Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: Why is this compound inactive against most Gram-negative bacteria in our standard assays?
A1: this compound, a DNA minor groove binder, shows potent activity against a range of Gram-positive bacteria but is generally inactive against Gram-negative species.[1][2][3][4] This inactivity is not due to a lack of an intracellular target, as this compound can inhibit essential enzymes like DNA gyrase and topoisomerase IV from both Gram-positive and Gram-negative bacteria.[5][6][7] The primary reasons for this inactivity are two-fold: the robust outer membrane of Gram-negative bacteria, which acts as a significant permeability barrier, and the presence of efficient efflux pumps that actively expel the compound from the cell.[1][2][7][8]
Q2: What are the key structural differences between Gram-positive and Gram-negative bacteria that contribute to this differential activity?
A2: The cell envelope structure is the critical differentiator. Gram-positive bacteria have a thick peptidoglycan layer that is relatively permeable to small molecules. In contrast, Gram-negative bacteria possess a unique outer membrane, an asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet primarily composed of lipopolysaccharides (LPS).[9][10][11] This outer membrane is a formidable barrier for many antibiotics, including this compound.[9][12][13] Furthermore, Gram-negative bacteria utilize tripartite efflux pump systems, such as the Resistance-Nodulation-Division (RND) family, which span the entire cell envelope and actively transport a wide range of substrates out of the cell.[14][15][16]
Q3: Can the inactivity of this compound against Gram-negative bacteria be reversed?
A3: Yes, experimental evidence strongly suggests that the inactivity can be overcome. The co-administration of an efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN), has been shown to restore the potent activity of this compound against various Gram-negative pathogens, including E. coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2][6] This indicates that bypassing the efflux mechanism is a key strategy.
Q4: What is the proposed mechanism of action for this compound once it reaches its intracellular target?
A4: this compound is a DNA minor groove binder.[1][17] It is believed to bind to AT-rich sequences of double-stranded DNA as a dimer.[2][6] This interaction with DNA can interfere with various cellular processes. Evidence suggests that this compound can inhibit the action of type II bacterial topoisomerases (DNA gyrase and topoisomerase IV) and also restrict the function of restriction endonucleases.[5][6][7][17] This multi-targeting mechanism is thought to contribute to its potent bactericidal activity and a low propensity for resistance development.[1][17]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides potential solutions and experimental approaches.
Problem 1: No Zone of Inhibition or High MIC Values for this compound against Gram-negative Bacteria.
Possible Cause: The outer membrane is preventing this compound from reaching its intracellular target, and/or the compound is being actively removed by efflux pumps.
Troubleshooting Steps:
-
Synergy Assays with an Efflux Pump Inhibitor (EPI):
-
Rationale: To determine if efflux is the primary mechanism of resistance.
-
Recommendation: Perform a checkerboard assay to assess the synergistic activity of this compound with a known EPI, such as PAβN. A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the EPI is indicative of efflux-mediated resistance.[2][6]
-
-
Outer Membrane Permeabilization:
-
Rationale: To investigate the role of the outer membrane as a barrier.
-
Recommendation: In a controlled experiment, you can use agents that permeabilize the outer membrane, such as EDTA, which chelates divalent cations that stabilize the LPS layer. However, a more direct, albeit complex, approach is to use spheroplasts (bacterial cells with the outer membrane removed). If this compound is active against spheroplasts but not intact cells, it confirms the barrier function of the outer membrane.[1]
-
Problem 2: How to Visualize the Cellular Uptake of this compound in Gram-negative vs. Gram-positive Bacteria.
Possible Cause: Need for a direct method to observe compound accumulation.
Troubleshooting Steps:
-
Fluorescence Microscopy with a Fluorescent Analog:
-
Rationale: To visually confirm the differential uptake of the compound.
-
Recommendation: Synthesize or obtain a fluorescently labeled analog of this compound. This will allow for direct visualization of its localization and accumulation within bacterial cells using fluorescence microscopy. Comparing the fluorescence intensity in Gram-positive versus Gram-negative cells, with and without an EPI, can provide compelling evidence for the roles of the outer membrane and efflux pumps.[1][2]
-
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
Objective: To quantify the synergistic effect of this compound and an efflux pump inhibitor (e.g., PAβN) against a Gram-negative bacterial strain.
Materials:
-
This compound stock solution
-
PAβN stock solution
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare serial two-fold dilutions of this compound and PAβN in CAMHB in the 96-well plate. The final plate should have a matrix of concentrations, with this compound concentrations varying along the y-axis and PAβN concentrations varying along the x-axis.
-
Add the bacterial inoculum to each well.
-
Include appropriate controls: wells with bacteria and this compound only, wells with bacteria and PAβN only, and wells with only bacteria (growth control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of PAβN in combination / MIC of PAβN alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.[2]
Data Presentation:
| Compound | MIC alone (µM) | MIC in Combination (µM) | FICI | Interpretation |
| This compound | >100 | 0.78 | 0.5078 | Synergy |
| PAβN | 64 | 32 | ||
| Hypothetical data for E. coli based on published findings.[2] |
Protocol 2: Fluorescence Microscopy for Cellular Uptake
Objective: To visualize the accumulation of a fluorescent this compound analog in bacterial cells.
Materials:
-
Fluorescent analog of this compound (e.g., S-MGB-245)
-
Gram-positive and Gram-negative bacterial strains
-
Efflux pump inhibitor (e.g., PAβN)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a desired density.
-
For the combination treatment, pre-incubate the Gram-negative bacterial suspension with the EPI (e.g., 50 µM PAβN) for a short period (e.g., 15 minutes).
-
Add the fluorescent this compound analog to the bacterial suspensions (both with and without the EPI for the Gram-negative strain) to a final concentration that allows for clear visualization.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with PBS to remove the excess fluorescent compound.
-
Mount a small volume of the cell suspension on a microscope slide with a coverslip.
-
Visualize the cells using a fluorescence microscope. Capture images using both bright-field and fluorescence channels.
Visualizations
Caption: Inactivity pathway of this compound in Gram-negative bacteria.
Caption: Workflow for synergy testing using a checkerboard assay.
Caption: Logical workflow for troubleshooting this compound inactivity.
References
- 1. openaccessgovernment.org [openaccessgovernment.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pnas.org [pnas.org]
- 12. A Barrier to Entry: Examining the Bacterial Outer Membrane and Antibiotic Resistance [mdpi.com]
- 13. Outer membrane permeability and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | RND-type Drug Efflux Pumps from Gram-negative bacteria: Molecular Mechanism and Inhibition [frontiersin.org]
- 17. researchgate.net [researchgate.net]
troubleshooting MGB-BP-3 degradation in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MGB-BP-3. The information is presented in a question-and-answer format to directly address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, DNA minor groove binder that exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[1][2][3][4] Its mechanism of action involves binding to the minor groove of DNA, which can interfere with essential cellular processes such as DNA replication and transcription. This interaction can inhibit the activity of DNA processing enzymes like topoisomerases and gyrases.[3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to prevent the degradation of this compound. Below is a summary of recommended conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for dissolution.[5] |
| -20°C | 1 month | For more frequent use. | |
| Aqueous Solution | 4°C | Short-term | Prepare fresh for each experiment. Maintain pH around 5.[6] |
Q3: My this compound solution appears cloudy or has formed a gel. What should I do?
This compound has pH-dependent solubility in aqueous solutions. To achieve a stable aqueous formulation, a pH of approximately 5 is recommended.[6] If the pH of your solution rises towards neutral (around pH 7), this compound can precipitate or form a gel.[6] This is often reversible with gentle warming.[6] For your experiments, ensure your buffer system is robust enough to maintain a slightly acidic pH.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in antibacterial assays.
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your this compound stock solutions have been stored at the correct temperature and for a duration within the recommended stability period (see table above).
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Ensure you are using aliquots for your experiments.
-
Prepare Fresh Dilutions: Dilute your stock solution immediately before use. Do not store diluted aqueous solutions for extended periods.
-
Possible Cause 2: Improper formulation of the working solution.
-
Troubleshooting Steps:
-
Check pH: As mentioned, this compound is more soluble and stable at a slightly acidic pH. Verify the pH of your assay medium. If it is neutral or basic, consider using a buffer system that maintains a pH of around 5.
-
Ensure Complete Dissolution: When preparing your working solution, ensure the this compound is fully dissolved. Sonication may be required for initial dissolution in DMSO.[5]
-
Possible Cause 3: Interaction with experimental components.
-
Troubleshooting Steps:
-
Assess Plasticware: Some compounds can adhere to certain types of plastic. Consider using low-adhesion microplates or tubes.
-
Evaluate Media Components: Complex biological media may contain components that interact with and sequester this compound. If possible, run a control experiment in a simpler buffer to assess the compound's intrinsic activity.
-
Issue 2: Artifacts or inconclusive results in DNA-binding experiments (e.g., DNase I footprinting, Topoisomerase assays).
Possible Cause 1: this compound precipitation in the reaction buffer.
-
Troubleshooting Steps:
-
Buffer Compatibility: Check the pH and composition of your reaction buffer. As with antibacterial assays, a pH around 5 is optimal for this compound solubility.
-
Visual Inspection: Before adding other components, visually inspect the this compound in the reaction buffer for any signs of precipitation.
-
Possible Cause 2: this compound degradation during the experiment.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Although specific data on this compound's photostability is limited, it is good practice to protect solutions from direct light, especially during long incubations.
-
Control Temperature: While some assays require incubation at 37°C, prolonged exposure to elevated temperatures could potentially lead to degradation. Keep incubation times as short as necessary.
-
Experimental Protocols
DNase I Footprinting with this compound
This protocol is a general guideline and may require optimization for your specific DNA sequence and protein.
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest, typically 150-300 bp, labeled at a single 5' end with a fluorescent dye (e.g., 6-FAM) or a radiolabel.
-
Purify the labeled probe to ensure it is free of unincorporated labels and other contaminants.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Labeled DNA probe (final concentration ~1 nM)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Varying concentrations of this compound (dissolved in a compatible solvent, ensuring the final solvent concentration is low and consistent across all reactions).
-
A control reaction with no this compound.
-
-
Incubate at room temperature for at least 30 minutes to allow binding to reach equilibrium.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion of the DNA probe.
-
Incubate for a short, precisely timed period (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA, SDS, and formamide).
-
Denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Analyze the digested fragments on a high-resolution denaturing polyacrylamide gel or by capillary electrophoresis.
-
The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
Topoisomerase II Decatenation Assay with this compound
This protocol is a general guideline for assessing the inhibitory effect of this compound on topoisomerase II activity.
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare a reaction mix containing:
-
Add purified topoisomerase II enzyme to each reaction tube (except for a no-enzyme control).
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.[1]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Add loading dye to the samples.
-
Separate the reaction products on a 1% agarose gel.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate faster on the gel. In the presence of an effective inhibitor like this compound, the decatenation will be reduced or absent, and the kDNA will remain as a high molecular weight network at the top of the gel.
-
Visualizations
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Antibiotics via Advanced Oxidation Processes :: Special Issue :: Science Publishing Group [sciencepublishinggroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. openaccessgovernment.org [openaccessgovernment.org]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MGB-BP-3 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MGB-BP-3 dosage for in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Problem: Suboptimal Efficacy or Lack of Response
If you are observing lower than expected efficacy of this compound in your in vivo model, consider the following potential causes and solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Inadequate Dose | - Review available preclinical data for similar compounds. For instance, a related Strathclyde Minor Groove Binder (S-MGB), S-MGB-234, was curative in a mouse model of trypanosomiasis at a dose of 50 mg/kg administered intraperitoneally.[1] This can be a starting point for dose-range finding studies. - Perform a dose-escalation study to determine the minimum effective dose (MED) and maximum tolerated dose (MTD). |
| Inappropriate Route of Administration | - this compound has been formulated for oral, intravenous (IV), and topical administration.[2][3] - For systemic infections (e.g., sepsis models), consider IV or intraperitoneal (IP) administration to ensure rapid bioavailability. An IV formulation has been developed for preclinical studies against MRSA. - For skin and soft tissue infections, a topical formulation may be more appropriate. A feasibility study showed a 60% reduction in MRSA in a skin infection model using a topical formulation.[2] |
| Poor Formulation/Solubility | - this compound is a dibasic compound with pKa values of 3.49 and 5.26, indicating it is largely neutral at physiological pH. Aqueous formulations may require a pH of around 5. - For IV administration, a lyophilized formulation suitable for reconstitution in an aqueous solution has been developed. For research purposes, consider formulating in a vehicle such as saline with a solubilizing agent (e.g., DMSO, cyclodextrin), ensuring the final concentration of the vehicle is non-toxic. |
| Rapid Metabolism or Clearance | - Conduct pharmacokinetic (PK) studies in your animal model to determine the half-life, clearance, and bioavailability of this compound. - Adjust the dosing frequency based on the PK profile to maintain therapeutic concentrations. |
| Model-Specific Factors | - Ensure the chosen animal model is appropriate for the disease being studied and that the bacterial strain used is susceptible to this compound in vitro. This compound is highly effective against Gram-positive bacteria but not Gram-negative bacteria.[4][5] |
Problem: Observed Toxicity or Adverse Events
If you are observing signs of toxicity in your animal models, such as weight loss, lethargy, or organ damage, consider the following.
| Potential Cause | Suggested Troubleshooting Steps |
| Dose is Too High | - Review the "no-observed-adverse-effect-level" (NOAEL) if available from formal toxicology studies. While the specific NOAEL for this compound in preclinical species is not publicly available, it is noted to be well-tolerated in Phase I clinical trials.[3] - Reduce the dose and/or dosing frequency. - Conduct a maximum tolerated dose (MTD) study to establish a safe dose range. |
| Route of Administration | - Certain routes of administration (e.g., rapid IV bolus) can lead to acute toxicity. Consider a slower infusion rate or a different route (e.g., subcutaneous). |
| Formulation Vehicle Toxicity | - Ensure the vehicle used to dissolve or suspend this compound is non-toxic at the administered volume. Run a vehicle-only control group to assess for any vehicle-related toxicity. |
| Off-Target Effects | - While this compound shows selectivity for bacterial cells over mammalian cells, high concentrations could potentially lead to off-target effects.[4] - Monitor for common signs of toxicity, including changes in weight, behavior, and food/water intake. Conduct histopathological analysis of major organs at the end of the study. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a DNA minor groove binder.[4] It selectively binds to the minor groove of bacterial DNA, leading to the inhibition of DNA processing enzymes and disruption of essential cellular processes.[5]
Q2: What is a good starting dose for an in vivo efficacy study in mice?
A2: While specific preclinical dosage for this compound in mouse models of bacterial infection is not widely published, a related compound, S-MGB-234, was effective at 50 mg/kg (IP) in a mouse model of parasitic disease.[1] It is recommended to perform a dose-ranging study starting from a lower dose (e.g., 10 mg/kg) and escalating to determine the optimal dose for your model.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation will depend on the route of administration.
-
Intravenous (IV): A lyophilized powder form of this compound has been developed that is suitable for reconstitution in an aqueous solution for IV administration. For laboratory preparations, consider dissolving in a small amount of DMSO and then diluting with saline or phosphate-buffered saline (PBS). Ensure the final DMSO concentration is low (typically <5%) and non-toxic to the animals.
-
Topical: Two preliminary topical formulations were successful in a preclinical skin infection model.[2] The exact composition is not public, but for research purposes, this compound can be incorporated into a standard ointment or cream base.
-
Oral: An oral formulation has been used in clinical trials for C. difficile infections. For preclinical studies, this compound can be administered by oral gavage, suspended in a vehicle such as 0.5% methylcellulose.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: Detailed preclinical pharmacokinetic data for this compound is not publicly available. However, as a small molecule, its absorption, distribution, metabolism, and excretion (ADME) profile will influence the dosing regimen. It is advisable to conduct a pilot PK study in your specific animal model to determine key parameters like half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Q5: What is the known toxicity profile of this compound?
A5: this compound has shown a favorable safety profile in Phase I and IIa clinical trials, being well-tolerated with no serious adverse events reported.[3] It exhibits selectivity for bacterial cells over mammalian cells.[4] A "no observed adverse effect level" (NOAEL) has been established in dogs, although the specific value is not publicly disclosed. As with any investigational compound, it is crucial to monitor for signs of toxicity in your in vivo studies.
Data Presentation
Table 1: Summary of this compound and Related Compound In Vivo Studies
| Compound | Animal Model | Disease/Indication | Route of Administration | Dose | Outcome | Reference |
| This compound | Mouse | MRSA Skin Infection | Topical | Not Specified | ~60% reduction in MRSA | [2] |
| This compound | Not Specified | Systemic Gram-positive infections (MRSA, S. pneumoniae) | Intravenous | Not Specified | Preclinical efficacy and tolerability assessed | |
| S-MGB-234 | Mouse | Trypanosomiasis (T. congolense) | Intraperitoneal | 50 mg/kg | Curative | [1] |
| This compound | Human | C. difficile Infection | Oral | 125 mg and 250 mg twice daily for 10 days | 100% initial and sustained cure at 250 mg dose | Not applicable for preclinical studies |
Experimental Protocols
Protocol 1: Murine Sepsis Model for Efficacy Testing of this compound
This protocol is adapted from established murine sepsis models and can be used to evaluate the systemic efficacy of this compound.
-
Animal Model: Use 8-10 week old C57BL/6 or BALB/c mice.
-
Bacterial Strain: Use a clinically relevant strain of Methicillin-Resistant Staphylococcus aureus (MRSA), for example, USA300.
-
Infection:
-
Culture MRSA to mid-log phase.
-
Wash and resuspend the bacteria in sterile PBS.
-
Induce sepsis by intraperitoneal (IP) injection of a pre-determined lethal or sub-lethal dose of MRSA (e.g., 1 x 107 to 1 x 108 CFU per mouse).
-
-
This compound Administration:
-
Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., IV or IP).
-
Initiate treatment at a specified time post-infection (e.g., 1-2 hours).
-
Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) to different groups of mice. Include a vehicle control group.
-
-
Monitoring:
-
Monitor mice for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival for up to 7 days.
-
At selected time points (e.g., 24 hours), euthanize a subset of mice from each group.
-
-
Outcome Assessment:
-
Collect blood and organs (e.g., spleen, liver, kidneys) for bacterial load determination by plating serial dilutions on appropriate agar plates.
-
Analyze inflammatory markers (e.g., cytokines) in blood or tissue homogenates.
-
Protocol 2: Murine Skin Infection Model for Topical Efficacy of this compound
This protocol is based on established models of staphylococcal skin infections.[6][7]
-
Animal Model: Use 8-10 week old SKH1 hairless mice or BALB/c mice with a shaved dorsal area.
-
Bacterial Strain: Use a bioluminescent strain of MRSA (e.g., USA300 expressing luciferase) to allow for non-invasive monitoring of the infection.
-
Infection:
-
Anesthetize the mice.
-
Create a superficial wound on the dorsal skin (e.g., via tape stripping or a small incision).
-
Apply a defined inoculum of MRSA (e.g., 1 x 106 CFU) to the wound.
-
-
This compound Administration:
-
Prepare this compound in a suitable topical vehicle (e.g., cream or ointment base).
-
Apply a standardized amount of the this compound formulation or vehicle control to the infected area at a specified time post-infection (e.g., 2 hours).
-
Repeat the treatment as required (e.g., once or twice daily).
-
-
Monitoring:
-
Monitor the wound for signs of infection (e.g., erythema, swelling, pus formation).
-
Use an in vivo imaging system (IVIS) to quantify the bacterial bioluminescence at regular intervals.
-
-
Outcome Assessment:
-
At the end of the study, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Histological analysis of the skin tissue can be performed to assess inflammation and tissue damage.
-
Visualizations
Caption: Mechanism of action of this compound in Gram-positive bacteria.
Caption: General workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting decision tree for this compound in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
potential for MGB-BP-3 resistance development in bacteria
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the potential for MGB-BP-3 resistance development in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to resistance potential?
A1: this compound is a minor groove binder that selectively binds to AT-rich sequences in the bacterial DNA minor groove.[1] This binding interferes with essential cellular processes by inhibiting DNA processing enzymes such as topoisomerases and gyrases, and by repressing the transcription of multiple essential genes.[1][2] The multi-targeted nature of this compound, binding to various sites on the bacterial chromosome, is a key reason for its low potential for resistance development.[3][4] For resistance to emerge, simultaneous mutations would need to occur at multiple target sites, which is a statistically improbable event.[3]
Q2: Has resistance to this compound been observed in laboratory settings?
A2: Laboratory-directed evolution studies, including serial passage experiments with Staphylococcus aureus at sub-inhibitory concentrations of this compound, have consistently shown no development of resistance.[1][3][4] In direct comparative studies, resistance to the single-target antibiotic rifampicin arose rapidly under the same conditions, highlighting the resilience of this compound to resistance development.[1][3][4]
Q3: What is the frequency of spontaneous resistance to this compound in bacteria?
A3: While specific quantitative data on the frequency of spontaneous mutation conferring resistance to this compound is not extensively detailed in the available literature, the consistent outcome of laboratory evolution experiments is the failure to isolate resistant mutants.[1][3][4] This indicates a very low, if any, frequency of spontaneous resistance. The table below summarizes the qualitative outcomes of such experiments.
Data Presentation
Table 1: Comparative Outcome of In Vitro Evolution Studies
| Antibiotic | Target | Organism | Experimental Approach | Outcome |
| This compound | Multiple AT-rich sites in the DNA minor groove | Staphylococcus aureus | Serial passage with sub-inhibitory concentrations | No resistance developed; no increase in Minimum Inhibitory Concentration (MIC) observed.[1][3][4] |
| Rifampicin | Single target (RNA polymerase) | Staphylococcus aureus | Serial passage with sub-inhibitory concentrations | Resistance arose rapidly; significant increase in MIC observed.[1][3][4] |
Troubleshooting Guides
Issue: Unexpected bacterial growth in the presence of this compound during susceptibility testing.
Possible Causes & Troubleshooting Steps:
-
Incorrect MIC Determination:
-
Verify Inoculum Density: Ensure the bacterial inoculum is standardized to the recommended concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution). An overly dense inoculum can lead to falsely elevated MIC values.
-
Check Media and Incubation Conditions: Use the appropriate growth medium (e.g., Mueller-Hinton Broth or Agar) and ensure incubation temperature and duration are correct for the test organism.
-
Review Serial Dilutions: Double-check the accuracy of the this compound serial dilutions.
-
-
Contamination:
-
Purity Check: Streak the culture on an appropriate agar plate to ensure it is a pure culture of the intended test organism.
-
Aseptic Technique: Review and reinforce aseptic techniques during all stages of the experiment to prevent contamination.
-
-
Compound Instability:
-
Proper Storage: Ensure this compound is stored under the recommended conditions to maintain its potency.
-
Fresh Solutions: Prepare fresh working solutions of this compound for each experiment.
-
Issue: Difficulty in replicating the reported lack of resistance development in serial passage experiments.
Possible Causes & Troubleshooting Steps:
-
Sub-optimal Drug Concentration:
-
Accurate MIC: Begin the serial passage experiment with an accurately determined MIC. The starting concentration for serial passage is typically a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Incremental Increases: Ensure the concentration of this compound is increased appropriately in subsequent passages.
-
-
Experimental Duration:
-
Sufficient Passages: Conduct the experiment for a sufficient number of passages to allow for the potential development of resistance.
-
-
Inappropriate Control:
-
Include a Positive Control: Run a parallel experiment with an antibiotic known to readily select for resistance (e.g., rifampicin) to validate the experimental setup.
-
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile diluents (e.g., saline or broth)
-
Incubator
-
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Perform serial two-fold dilutions of this compound in the microtiter plate wells containing the growth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
2. Serial Passage Experiment to Assess Resistance Development
This method is used to simulate long-term exposure of bacteria to a sub-lethal concentration of an antibiotic to assess the potential for resistance development.
-
Materials:
-
This compound stock solution
-
Bacterial culture
-
Liquid growth medium
-
Sterile culture tubes or microtiter plates
-
Incubator with shaking capabilities
-
-
Procedure:
-
Determine the baseline MIC of this compound for the test organism.
-
Inoculate a culture medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) with the test organism.
-
Incubate the culture until it reaches a specific growth phase (e.g., late logarithmic phase).
-
Transfer an aliquot of this culture to a fresh medium containing the same or a slightly increased concentration of this compound.
-
Repeat this passage daily for a predetermined number of days (e.g., 15-30 days).
-
Periodically (e.g., every 5 passages), determine the MIC of this compound for the passaged bacterial population to assess any changes in susceptibility.
-
As a control, passage a parallel culture in a drug-free medium.
-
3. Whole-Genome Sequencing of Potential Resistant Isolates
If any isolates with increased MICs were to be identified, whole-genome sequencing would be the next step to identify the genetic basis of resistance.
-
Procedure:
-
Isolate genomic DNA from the resistant and the parental (susceptible) bacterial strains.
-
Prepare sequencing libraries from the extracted DNA.
-
Perform high-throughput sequencing (e.g., using Illumina platform).
-
Assemble the sequencing reads and align them to a reference genome.
-
Compare the genome of the resistant isolate to the parental strain to identify mutations (e.g., single nucleotide polymorphisms (SNPs), insertions, deletions) that may be responsible for the resistance phenotype.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Rationale for low this compound resistance potential.
Caption: Experimental workflow for serial passage studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Low Frequencies of Resistance among Staphylococcus and Enterococcus Species to the Bactericidal DNA Polymerase Inhibitor N3-Hydroxybutyl 6-(3′-Ethyl-4′-Methylanilino) Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
addressing MGB-BP-3 off-target effects in cell culture
This technical support center provides troubleshooting guidance for researchers encountering potential off-target effects of MGB-BP-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
1. I am observing unexpected changes in my mammalian cell line (e.g., morphology, proliferation rate) after treatment with this compound. Is this an off-target effect?
While this compound is known for its high selectivity for bacterial cells and is reported to have poor penetration into mammalian cells, unexpected cellular responses should be systematically investigated.[1] The primary mechanism of action of this compound is binding to the minor groove of AT-rich DNA sequences, which could theoretically impact transcription and DNA replication if it were to enter the nucleus of a mammalian cell.[2][3][4] The observed effects could be a genuine, cell-type specific off-target effect, or they could be due to other factors such as compound purity, solvent effects, or interactions with media components. A step-by-step troubleshooting workflow is recommended to diagnose the cause.
2. My reporter gene assay is showing unexpected results after this compound treatment. Could this compound be interfering with my assay?
Given that this compound's primary target is DNA, it is plausible that it could interfere with reporter gene assays.[1][5] If the promoter of your reporter gene contains AT-rich sequences, this compound could potentially bind to it and modulate its expression. It is also important to rule out direct interactions with the assay components (e.g., luciferase, fluorescent proteins). Running appropriate controls is crucial to determine the nature of the interference.
3. What are the essential control experiments to confirm that an observed cellular effect is a true off-target effect of this compound?
To validate a suspected off-target effect, a series of control experiments are necessary:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to ensure the solvent itself is not causing the observed effect.
-
Positive and Negative Controls: Use a compound with a known, well-characterized effect on your cell line as a positive control, and an inactive structural analog of this compound, if available, as a negative control.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the observed effect is dependent on the concentration of this compound.
-
Cell Line Comparison: Test the effect of this compound on a different, unrelated cell line to see if the effect is cell-type specific.
-
Cellular Uptake Assay: Verify whether this compound is entering your specific cell line using methods like fluorescence microscopy, as its low permeability into mammalian cells is a key aspect of its selectivity.[1]
4. How can I assess if this compound is entering my specific cell line?
Since this compound is fluorescent, its uptake can be visualized directly using fluorescence microscopy.[1][6] This is a straightforward and effective method to determine if the compound is accumulating within the cells and, if so, in which subcellular compartments (e.g., cytoplasm, nucleus).
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity or Morphological Changes
If you observe unexpected changes in cell viability or morphology, follow this workflow:
Caption: Troubleshooting workflow for unexpected cellular effects.
Guide 2: Deconvoluting Reporter Gene Assay Interference
If you suspect this compound is interfering with your reporter assay, use this guide:
Caption: Workflow to diagnose reporter gene assay interference.
Quantitative Data
This compound is primarily characterized by its potent activity against Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs). While data on off-target effects in mammalian cells is not widely published due to its reported selectivity, a template is provided for researchers to document their own findings.
Table 1: this compound Activity against Bacterial Pathogens
| Bacterial Species | Strain | MIC (μM) | Reference |
| Staphylococcus aureus | (Gram-positive) | 0.2 | [5] |
| Enterococcus faecalis | (Gram-positive) | 0.2 | [5] |
| Escherichia coli | (Gram-negative) | >100 | [5] |
| Pseudomonas aeruginosa | (Gram-negative) | >100 | [5] |
| Acinetobacter baumannii | (Gram-negative) | >100 | [5] |
| Klebsiella pneumoniae | (Gram-negative) | >100 | [5] |
Table 2: Template for Quantifying Off-Target Effects in Mammalian Cells
| Cell Line | Assay Type | Endpoint Measured | This compound Concentration (μM) | Result (e.g., % Viability, Fold Change) |
| e.g., A549 | MTT Assay | Cell Viability | 1, 10, 50, 100 | User-entered data |
| e.g., HEK293 | Caspase-3/7 Assay | Apoptosis | 1, 10, 50, 100 | User-entered data |
| e.g., HeLa | Cell Cycle Analysis (PI stain) | % cells in G1/S/G2M | 1, 10, 50, 100 | User-entered data |
Experimental Protocols
Protocol 1: Fluorescence Microscopy for Cellular Uptake
Objective: To visualize the intracellular localization of this compound.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI solution (for nuclear counterstain)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound in complete medium. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours).
-
(Optional) 15-30 minutes before imaging, add a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol.
-
Gently wash the cells twice with warm PBS to remove extracellular this compound.
-
Add fresh PBS or imaging medium to the dish.
-
Image the cells using a fluorescence microscope. This compound has fluorescent properties that can be visualized.
-
Capture images in the DAPI channel (for nuclei) and the channel appropriate for this compound fluorescence. Merge the channels to determine subcellular localization.
Protocol 2: Cell Viability (MTT) Assay
Objective: To quantify the effect of this compound on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include wells for vehicle control and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Signaling Pathways and Mechanisms
On-Target Mechanism of this compound in Bacteria
This compound acts by binding to the minor groove of DNA at AT-rich sequences. This binding event physically obstructs the action of essential DNA-processing enzymes, leading to the widespread downregulation of crucial genes and ultimately, bacterial cell death.[3][4]
Caption: On-target mechanism of this compound in bacteria.
Hypothetical Off-Target Signaling in Mammalian Cells
If this compound were to penetrate a mammalian cell and its nucleus, it could theoretically bind to AT-rich regions in promoters and enhancers, leading to unintended transcriptional changes and downstream signaling cascades. This diagram illustrates a hypothetical pathway.
Caption: Hypothetical off-target signaling in mammalian cells.
References
MGB-BP-3 Delivery to Bacterial Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of MGB-BP-3 to bacterial cells in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, DNA minor groove binder (MGB) antibiotic.[1][2] Its primary mechanism of action involves binding to the minor groove of bacterial DNA, particularly at AT-rich sequences.[3][4] This binding interferes with essential cellular processes, including the action of type II bacterial topoisomerases like DNA gyrase and topoisomerase IV.[5][6][7] This interference with multiple key pathways leads to catastrophic failure of the bacterial cell's biochemical machinery.[3]
Q2: Why is this compound highly effective against Gram-positive bacteria but not Gram-negative bacteria?
The selectivity of this compound for Gram-positive bacteria is primarily due to differences in cell wall structure.[8] Gram-positive bacteria have a thick peptidoglycan layer that is readily permeable to this compound.[3][8] In contrast, Gram-negative bacteria possess an outer membrane that acts as a significant permeability barrier, preventing the compound from reaching its intracellular DNA target.[9][10] Furthermore, efflux pumps in Gram-negative bacteria can actively transport this compound out of the cell, further reducing its intracellular concentration.[5][6][11]
Q3: Can the activity of this compound against Gram-negative bacteria be improved?
Yes, studies have shown that the activity of this compound against Gram-negative bacteria can be significantly enhanced by co-administration with agents that disrupt the outer membrane or inhibit efflux pumps.[3][11] For instance, the efflux pump inhibitor and membrane permeabilizer phenylarginine β-naphthylamide (PAβN) has been shown to work synergistically with this compound, dramatically lowering its Minimum Inhibitory Concentration (MIC) against several Gram-negative pathogens.[3][11]
Q4: Is there a risk of bacteria developing resistance to this compound?
The development of resistance to this compound is considered to be unlikely.[1] This is because this compound binds to and inhibits multiple essential promoters on the bacterial chromosome, rather than a single specific target.[1] Laboratory studies have shown that even with prolonged exposure to sub-lethal concentrations of this compound, resistant mutants of Staphylococcus aureus did not emerge.[1]
Q5: How should this compound be stored and handled in the laboratory?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[12] Stock solutions can be prepared in DMSO.[12] Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound against Gram-negative bacteria. | The outer membrane of Gram-negative bacteria is preventing this compound from reaching its intracellular target. Efflux pumps may be actively removing the compound from the cell. | 1. Co-administer this compound with a membrane permeabilizing agent like polymyxin B nonapeptide (PMBN).[11] 2. Use an efflux pump inhibitor such as phenylarginine β-naphthylamide (PAβN) in conjunction with this compound.[3][11] 3. Genetically modify the Gram-negative strain to knock out key efflux pump components (e.g., tolC).[13] |
| Precipitation of this compound in aqueous media. | This compound has limited solubility in aqueous solutions. | 1. Prepare a high-concentration stock solution in DMSO.[12] 2. For experiments, dilute the DMSO stock solution into the final aqueous medium, ensuring the final DMSO concentration is compatible with the assay and does not exceed cytotoxic levels for the bacteria. |
| Inconsistent results in antibacterial assays. | 1. Inaccurate determination of bacterial growth phase. 2. Incorrect preparation of this compound dilutions. 3. Variability in inoculum size. | 1. Ensure bacteria are in the logarithmic growth phase for susceptibility testing.[14] 2. Perform serial dilutions carefully and use fresh stock solutions. 3. Standardize the inoculum to the recommended concentration (e.g., 10^4 to 10^5 CFU/mL for MIC assays).[14] |
| Fluorescence microscopy shows no uptake of fluorescently labeled this compound analogue in Gram-negative bacteria. | The outer membrane is effectively blocking the entry of the compound. | This is an expected result and confirms the barrier function of the outer membrane.[3][11] To visualize uptake, permeabilize the outer membrane with EDTA and lysozyme to form spheroplasts, or co-incubate with a permeabilizing agent like PAβN.[8][11] |
Data Presentation
Table 1: In Vitro Activity of this compound Against ESKAPE Pathogens
| Organism | Gram Stain | This compound MIC80 (µM) |
| Staphylococcus aureus | Positive | 0.2 |
| Enterococcus faecalis | Positive | 0.2 |
| Escherichia coli | Negative | >100 |
| Pseudomonas aeruginosa | Negative | >100 |
| Acinetobacter baumannii | Negative | >100 |
| Klebsiella pneumoniae | Negative | >100 |
| Data sourced from Hind et al., 2022.[11] |
Table 2: Synergistic Activity of this compound with Phenylarginine β-naphthylamide (PAβN) against Gram-Negative Bacteria
| Organism | This compound MIC (µM) | This compound + PAβN (100 µg/mL) MIC (µM) | Fold Reduction in MIC | Fractional Inhibitory Concentration Index (FICI) |
| E. coli | >100 | <1 | >2000 | ≤0.5 |
| K. pneumoniae | >100 | <1 | >100 | ≤0.5 |
| A. baumannii | >100 | <1 | >200 | ≤0.5 |
| P. aeruginosa | >100 | <1 | >200 | ≤0.5 |
| Data indicates significant synergy for FICI values <0.5. Sourced from Hind et al., 2022.[3][11] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard methods.[14]
-
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution in DMSO
-
Sterile diluents
-
-
Procedure:
-
Prepare a 2x working stock solution of this compound in the growth medium.
-
Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound working stock to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Prepare a standardized bacterial inoculum to achieve a final concentration of approximately 10^4 to 10^5 CFU/mL in the wells.
-
Inoculate all wells (except for a sterility control in column 12) with the bacterial suspension.
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.
-
2. Checkerboard Synergy Assay
This assay is used to assess the synergistic effect of this compound with another compound (e.g., an efflux pump inhibitor).
-
Procedure:
-
Prepare serial dilutions of this compound along the x-axis of a 96-well plate.
-
Prepare serial dilutions of the second compound (e.g., PAβN) along the y-axis of the plate.
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
After incubation, determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is typically defined as an FICI of ≤ 0.5.[3]
-
Visualizations
Caption: Challenge of delivering this compound to Gram-negative bacteria.
Caption: Strategies to improve this compound delivery to Gram-negative cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Trial pitches this compound against clostridium difficile • healthcare-in-europe.com [healthcare-in-europe.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessgovernment.org [openaccessgovernment.org]
- 9. A Barrier to Entry: Examining the Bacterial Outer Membrane and Antibiotic Resistance [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Synthesis of MGB-BP-3 Derivatives
Welcome to the technical support center for the synthesis of MGB-BP-3 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound derivatives, also known as Strathclyde Minor Groove Binders (S-MGBs).
Synthesis
Question: My Wittig reaction to form the alkene linkage is giving low yields. What are the common causes and solutions?
Answer: Low yields in the Wittig reaction for synthesizing alkene-containing MGBs can stem from several factors. Here's a troubleshooting guide:
-
Ylide Formation: Incomplete formation of the phosphonium ylide is a primary cause. Ensure your base is sufficiently strong (e.g., n-butyllithium, sodium amide) and that the reaction is performed under anhydrous, inert conditions (e.g., dry THF or diethyl ether under argon or nitrogen). The C-H bond adjacent to the phosphorus in the phosphonium salt is acidic, but a strong base is required for complete deprotonation.[1]
-
Ylide Stability: If you are using a stabilized ylide (where the R group attached to the carbanion is electron-withdrawing), it will be less reactive. These ylides may not react efficiently with sterically hindered ketones.[2][3] For less reactive carbonyls, consider using a non-stabilized ylide.
-
Steric Hindrance: Sterically hindered ketones or aldehydes can react slowly, leading to lower yields.[3] If possible, consider alternative synthetic strategies or accept a lower yield.
-
Side Reactions: The ylide can react with other functional groups in your molecule. Ensure that any sensitive functional groups are appropriately protected.
Question: I am having trouble with the HBTU-mediated amide coupling step. What are the key parameters to optimize?
Answer: HBTU is a common and effective coupling reagent, but several factors can influence its efficiency:
-
Base: A non-nucleophilic base, typically diisopropylethylamine (DIPEA), is crucial. Use of an insufficient amount of base can lead to incomplete reaction. A common protocol uses 3.5 equivalents of DIPEA.
-
Solvent: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous.
-
Stoichiometry: Use a slight excess of the amine component (e.g., 1.1 equivalents) and the HBTU reagent (e.g., 1.5 equivalents) relative to the carboxylic acid.
-
Reaction Time: While many couplings are complete within a few hours at room temperature, some may require overnight stirring. Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Work-up: A proper aqueous work-up is necessary to remove excess reagents and byproducts. This typically involves washing the organic layer with a mild acid (e.g., 10% citric acid), a mild base (e.g., saturated sodium bicarbonate), water, and brine.[4]
Question: What are the best practices for the reduction of the nitro-pyrrole intermediates?
Answer: The reduction of the nitro group on the pyrrole ring to an amine is a critical step. Here are some common methods and considerations:
-
Catalytic Hydrogenation: This is a widely used method.
-
Catalyst: Palladium on carbon (Pd/C) is a common choice.
-
Solvent: Methanol is a suitable solvent.
-
Concerns: Catalytic hydrogenation can sometimes be slow or incomplete. Ensure the catalyst is active and the hydrogen pressure is adequate. Be aware that Pd/C can also reduce other functional groups, such as alkenes.
-
-
Metal/Acid Reduction: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid) provide a mild alternative that can be more selective if other reducible functional groups are present.[5]
-
Tin(II) Chloride (SnCl2): This is another mild reducing agent that is often used when other methods are not suitable.[5]
Purification and Characterization
Question: I am struggling to purify my final this compound derivative. What purification techniques are most effective?
Answer: this compound derivatives can be challenging to purify due to their relatively high molecular weight and potential for aggregation.
-
Column Chromatography: This is the most common method for purifying MGB derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. The polarity of the gradient will need to be optimized based on the specific derivative.
-
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC can be employed. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a common setup.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step.
Question: What are the key considerations for the characterization of this compound derivatives?
Answer: Thorough characterization is essential to confirm the structure and purity of your synthesized compounds.
-
NMR Spectroscopy: Both 1H and 13C NMR are crucial for structural elucidation. Due to the potential for aggregation, you may observe broad signals at room temperature. Running the NMR at an elevated temperature (e.g., 80°C) can help to obtain well-resolved spectra.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is necessary to confirm the exact mass of the synthesized compound. Nano-electrospray ionization mass spectrometry (nESI-MS) can also be used to study the binding of the MGB derivative to DNA.[6][7]
Formulation
Question: My this compound derivative has poor aqueous solubility. How can I improve its formulation?
Answer: this compound and its derivatives are known to be challenging to formulate in aqueous solutions due to their low pKa values (3.49 for the quinoline and 5.26 for the morpholine in this compound).[4] At physiological pH, the molecules are predominantly neutral. To achieve aqueous formulations, it is necessary to maintain a pH of around 5.[4] For research purposes, dissolving the compound in a small amount of DMSO before diluting with an aqueous buffer is a common practice.
Experimental Protocols
Below are generalized experimental protocols for key reactions in the synthesis of this compound derivatives. These should be optimized for each specific derivative.
Protocol 1: HBTU-Mediated Amide Coupling
-
To a stirred suspension of the carboxylic acid (1 equivalent), amine (1.1 equivalents), and DIPEA (3.5 equivalents) in anhydrous DMF (10 volumes), add HBTU (1.5 equivalents).
-
Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 volumes).
-
Wash the organic layer successively with 10% citric acid (5 volumes), saturated NaHCO3 solution (5 volumes), water (2 x 5 volumes), and brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: Wittig Reaction for Alkene Formation
-
Ylide Formation: To a stirred suspension of the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a strong base such as n-butyllithium (1.1 equivalents) at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction with Carbonyl: Cool the resulting ylide solution to 0°C and add a solution of the aldehyde or ketone (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.
Quantitative Data
The following table summarizes the biological activity of this compound against a panel of ESKAPE pathogens.
| Organism | Strain | This compound MIC (µM) |
| S. aureus | ATCC 43300 | 0.2 |
| E. faecalis | ATCC 29212 | 0.2 |
| E. coli | ATCC 25922 | >100 |
| P. aeruginosa | ATCC 27853 | >100 |
| A. baumannii | ATCC 17978 | >100 |
| K. pneumoniae | ATCC 700603 | >100 |
Data sourced from Insights into the Spectrum of Activity and Mechanism of Action of this compound.[8]
Visualizations
This compound Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Troubleshooting Logic for Low Wittig Reaction Yield
Caption: Troubleshooting guide for low yields in the Wittig reaction.
Signaling Pathway of this compound Action in Bacteria
Caption: Downstream effects of this compound binding to bacterial DNA.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
MGB-BP-3 Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for the MGB-BP-3 cytotoxicity assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for assessing the cytotoxic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity profile important?
This compound is a minor groove binder being investigated primarily for its potent antibacterial activity, particularly against Gram-positive bacteria.[1] Assessing its cytotoxicity in mammalian cells is a critical step in preclinical development to determine its safety profile and therapeutic window. Compounds with high selectivity for bacterial over mammalian cells are desirable. This compound and related compounds have generally shown favorable cytotoxicity profiles against mammalian cells.[2]
Q2: What is the expected level of cytotoxicity of this compound against mammalian cells?
Published literature suggests that this compound exhibits low cytotoxicity against a range of mammalian cell lines.[3] This selectivity is a key feature of this class of compounds. For instance, a related compound showed no significant toxicity to the HS27 murine fibroblast cell line at concentrations that were lethal to Staphylococcus aureus.[3] Another study reported an IC50 of >100 µM for a similar MGB compound against HEK293 cells, indicating low cytotoxicity.[4] Therefore, high levels of cytotoxicity in your assays may point towards an experimental artifact.
Q3: Which cell lines are recommended for testing the cytotoxicity of this compound?
A panel of both cancerous and non-cancerous human and other mammalian cell lines is recommended to assess the general and specific cytotoxicity of this compound. Commonly used cell lines for general cytotoxicity screening include:
-
HEK293 (Human Embryonic Kidney)
-
A549 (Human Lung Carcinoma)
-
HepG2 (Human Liver Cancer)
-
HS27 (Human Foreskin Fibroblast)
The choice of cell line should also be guided by the intended therapeutic application of this compound.
Q4: What is the mechanism of action for this compound's antibacterial effects, and does this apply to mammalian cells?
In bacteria, this compound binds to the minor groove of DNA, interfering with DNA-centric processes such as the action of topoisomerase and gyrase.[1] This leads to a catastrophic failure of biochemical machinery within the bacterium.[5] The selectivity for bacteria over mammalian cells is thought to be due to differences in cell penetration and intracellular accumulation.[3] There is no evidence to suggest that this compound penetrates mammalian cells to the same extent or interacts with mammalian DNA and its associated proteins in a way that causes significant toxicity at therapeutic concentrations.
Experimental Protocols
A detailed methodology for a standard cytotoxicity assay is provided below. This can be adapted for various colorimetric, fluorometric, or luminescent assays (e.g., MTT, XTT, LDH, CellTiter-Glo®).
General Protocol for a 96-Well Plate Cytotoxicity Assay
-
Cell Seeding:
-
Culture your chosen mammalian cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (Example using MTT):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value if applicable.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in Control Wells | Contamination of culture media or reagents. | Use fresh, sterile reagents and media. Filter-sterilize all solutions. |
| High cell density. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | |
| Intrinsic fluorescence/absorbance of this compound. | Run a control plate with this compound in cell-free medium to determine its contribution to the signal. | |
| Inconsistent Results Between Replicate Wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Mix gently between pipetting. |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. | |
| Pipetting errors. | Use calibrated pipettes and be consistent with your technique. For adherent cells, be gentle when adding and removing solutions to avoid detaching cells. | |
| Unexpectedly High Cytotoxicity | This compound precipitation at high concentrations. | Check the solubility of this compound in your culture medium. Precipitated compound can cause light scattering and interfere with absorbance readings. |
| Contamination of the this compound stock. | Ensure the purity of your this compound sample. | |
| Interaction of this compound with assay reagents. | As a DNA minor groove binder, this compound could potentially interact with certain assay dyes. Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release vs. metabolic activity). | |
| Low or No Cytotoxicity Detected | This is the expected outcome for this compound in many mammalian cell lines. | Confirm your assay is working correctly by observing a strong cytotoxic effect in your positive control wells. |
| Insufficient incubation time. | Consider extending the exposure time to this compound (e.g., up to 72 hours). | |
| Sub-optimal cell health. | Ensure your cells are healthy and in the exponential growth phase before starting the experiment. |
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: A stepwise workflow for a typical in vitro cytotoxicity assay.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background signals.
This compound's Primary Mechanism of Action (Antibacterial)
Caption: Simplified pathway of this compound's antibacterial action.
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessgovernment.org [openaccessgovernment.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
MGB-BP-3 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the DNA minor groove binder, MGB-BP-3.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your this compound experiments.
Question 1: We are observing unexpected activity of this compound against a Gram-negative bacterial strain, even without the addition of an efflux pump inhibitor. What could be the reason?
Answer:
This is an interesting and unexpected finding. The general consensus is that this compound lacks significant activity against Gram-negative bacteria due to efficient efflux.[1][2][3][4][5] However, your observation could be attributed to several factors:
-
Compromised Outer Membrane: The specific Gram-negative strain you are using might have a compromised outer membrane, allowing for increased penetration of this compound. This can sometimes be the case in laboratory-adapted strains.
-
Defective Efflux System: Your strain might have a mutation in one or more of its efflux pump genes, rendering them less effective at expelling this compound.
-
Synergistic Effects of Media Components: Certain components in your growth medium could be unintentionally acting as permeabilizers or efflux pump inhibitors.
Troubleshooting Steps:
-
Sequence Key Efflux Pump Genes: Analyze the genetic sequence of major efflux pumps (e.g., AcrAB-TolC in E. coli) in your strain to check for any mutations.
-
Test with a Known Efflux Pump Inhibitor: Perform a checkerboard assay with a known efflux pump inhibitor like Phenyl-Arginine-β-Naphthylamide (PAβN).[2][4] If you observe a significant synergistic effect, it would suggest that efflux, even if potentially reduced, is still a factor.
-
Cross-resistance Profile: Test your strain against other known substrates of the major efflux pumps. If it shows increased susceptibility to these as well, it would support the hypothesis of a compromised efflux system.
-
Vary Growth Media: Repeat the experiment in different standard laboratory media to rule out any media-specific effects.
Question 2: In our in-vitro evolution experiments, we have managed to generate a Gram-positive strain with reduced susceptibility to this compound. What is the likely mechanism of resistance?
Answer:
The development of resistance to this compound in Gram-positive bacteria is considered unlikely due to its mechanism of action, which involves binding to multiple essential promoters on the chromosome.[6] However, if you have successfully selected for a resistant mutant, the underlying mechanism would be of significant interest. Potential mechanisms could include:
-
Altered DNA Binding Sites: While this compound targets multiple AT-rich promoter regions, it is conceivable that mutations in several of these sites could collectively lead to reduced binding and, consequently, reduced activity.[1][7]
-
Upregulation of Efflux Pumps: Although less of a barrier in Gram-positives compared to Gram-negatives, upregulation of existing or expression of novel efflux pumps could contribute to reduced intracellular concentrations of this compound.
-
Drug Modification: The bacteria may have acquired the ability to enzymatically modify and inactivate this compound.
Troubleshooting and Investigation Steps:
-
Whole-Genome Sequencing: Sequence the genome of your resistant strain and compare it to the parent strain to identify any mutations. Pay close attention to promoter regions of essential genes and genes encoding efflux pumps.
-
RNA-Seq Analysis: Perform transcriptome analysis to see if there are significant changes in the expression of genes, particularly those related to efflux pumps or drug metabolism, in the resistant strain compared to the parent strain upon this compound challenge.[1][7]
-
DNA Binding Assays: Conduct in-vitro DNA binding assays, such as DNase I footprinting or thermal melt analysis, using DNA from both the resistant and parent strains to assess if there is a discernible difference in this compound binding.[2][4]
Question 3: Our topoisomerase inhibition assays are showing inconsistent results with this compound. Sometimes we see strong inhibition, and other times the effect is minimal. What could be causing this variability?
Answer:
This compound has been shown to interfere with the supercoiling action of gyrase and the relaxation and decatenation activities of topoisomerase IV.[2][3][5][8] Inconsistent results in these assays could stem from several experimental variables:
-
Enzyme Concentration and Activity: The activity of topoisomerases can be sensitive to storage and handling. Ensure that your enzyme stocks are properly stored and that their specific activity is consistent across experiments.
-
DNA Substrate Quality: The state of the DNA substrate (e.g., supercoiled vs. relaxed) is critical for these assays. Ensure you are using a high-quality, consistent DNA substrate.
-
Assay Buffer Conditions: The concentration of ATP, Mg2+, and other components in the assay buffer can significantly impact enzyme activity. Prepare fresh buffers and ensure consistency.
-
This compound Concentration and Solubility: this compound has low pKa values and its solubility can be pH-dependent.[1] Ensure that the compound is fully dissolved at the tested concentrations in your assay buffer.
Troubleshooting Steps:
-
Enzyme Activity Titration: Before each set of experiments, perform a titration of your topoisomerase to determine the optimal concentration for your assay.
-
Positive and Negative Controls: Always include a known topoisomerase inhibitor (e.g., a fluoroquinolone) as a positive control and a DMSO vehicle control as a negative control.
-
Verify this compound Solution: Prepare fresh solutions of this compound for each experiment and visually inspect for any precipitation. Consider checking the pH of your final assay mixture.
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial pathogens.
| Bacterial Species | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | ESKAPE panel isolate | 0.2 | [4] |
| Enterococcus faecalis | ESKAPE panel isolate | 0.2 | [4] |
| Escherichia coli | ESKAPE panel isolate | >100 | [4] |
| Pseudomonas aeruginosa | ESKAPE panel isolate | >100 | [4] |
| Acinetobacter baumannii | ESKAPE panel isolate | >100 | [4] |
| Klebsiella pneumoniae | ESKAPE panel isolate | >100 | [4] |
Table 2: IC50 values for this compound in topoisomerase inhibition assays.
| Enzyme | Bacterial Source | Assay Type | IC50 (µM) | Reference |
| Gyrase | Staphylococcus aureus | Supercoiling | ~1-10 | [2] |
| Topoisomerase IV | Staphylococcus aureus | Relaxation/Decatenation | ~1-10 | [2] |
| Gyrase | Escherichia coli | Supercoiling | ~1-10 | [2] |
| Topoisomerase IV | Escherichia coli | Relaxation/Decatenation | ~1-10 | [2] |
Key Experimental Protocols
1. Checkerboard Synergy Assay
This assay is used to determine the synergistic effect of this compound with an efflux pump inhibitor (EPI) against Gram-negative bacteria.
-
Materials: 96-well plates, bacterial culture, Mueller-Hinton broth (MHB), this compound stock solution, EPI (e.g., PAβN) stock solution.
-
Methodology:
-
Prepare a two-fold serial dilution of this compound along the x-axis of the 96-well plate.
-
Prepare a two-fold serial dilution of the EPI along the y-axis of the plate.
-
Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of this compound in the presence of each concentration of the EPI.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy. An FICI of ≤ 0.5 is typically considered synergistic.[2][4]
-
2. Thermal Melt Analysis
This method is used to assess the binding of this compound to double-stranded DNA (dsDNA).
-
Materials: UV-Vis spectrophotometer with a temperature controller, quartz cuvettes, dsDNA (e.g., salmon sperm DNA), this compound, appropriate buffer (e.g., phosphate buffer).
-
Methodology:
-
Prepare solutions of dsDNA with and without this compound in the buffer.
-
Place the solutions in the spectrophotometer and slowly increase the temperature (e.g., 0.5°C/min).[9]
-
Monitor the absorbance at 260 nm as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.
-
An increase in the Tm in the presence of this compound indicates binding and stabilization of the DNA duplex.
-
3. Topoisomerase Inhibition Assay (Supercoiling)
This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.
-
Materials: Relaxed plasmid DNA, DNA gyrase, ATP, assay buffer, this compound, agarose gel electrophoresis equipment.
-
Methodology:
-
Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of this compound in the assay buffer.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reactions and run the samples on an agarose gel.
-
Visualize the DNA bands. The conversion of relaxed plasmid to supercoiled forms will be inhibited in the presence of effective concentrations of this compound.
-
Visualizations
Caption: Mechanism of action of this compound in bacteria.
References
- 1. openaccessgovernment.org [openaccessgovernment.org]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Anti-Leishmanial Strathclyde Minor Groove Binders Using an N-Oxide Tail-Group Modification [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: MGB-BP-3 and Vancomycin for the Treatment of Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the development of novel therapeutics with improved efficacy and reduced recurrence rates. This guide provides an objective comparison of MGB-BP-3, a novel DNA minor groove binder, and vancomycin, a long-standing standard of care, for the treatment of CDI. The following sections present a comprehensive overview of their mechanisms of action, in vitro activity, clinical efficacy, and the experimental protocols used to generate this data.
Mechanism of Action: A Tale of Two Targets
This compound and vancomycin employ fundamentally different strategies to combat C. difficile.
This compound: This novel compound acts by binding to the minor groove of bacterial DNA.[1][2][3] This interaction interferes with essential cellular processes, including the action of type II bacterial topoisomerases, which are crucial for DNA replication and repair.[1][3] By targeting DNA, this compound exhibits a rapid bactericidal effect.[4][5]
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall.[4][6] It specifically binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[4]
In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria, are employed for this determination.[7][8]
| Compound | MIC Range (µg/mL) against C. difficile | Reference |
| This compound | Potent activity reported, with specific MIC values pending peer-reviewed publication. Preclinical data suggests strong bactericidal activity.[9] | [9] |
| Vancomycin | 0.5 - 16 | [1] |
Note: Reduced susceptibility to vancomycin (MIC >2 µg/mL) in C. difficile has been reported and is associated with lower rates of clinical response.[1]
Clinical Efficacy: A Showdown in Clinical Trials
Clinical trials provide the ultimate assessment of a drug's effectiveness in patients.
This compound: Phase II Clinical Trial (NCT03824795)
A Phase II dose-ranging study evaluated the safety and efficacy of this compound in patients with CDI.[4][5][10][11]
| Dosage | Initial Cure Rate | Sustained Cure Rate (at 4 weeks) | Recurrence Rate | Reference |
| 125mg twice daily | Better-than-expected efficacy | Not specified | Not specified | [4][5] |
| 250mg twice daily | 100% | 100% | 0% | [4][5] |
Key Findings: The 250mg twice-daily dose for 10 days demonstrated a 100% initial and sustained cure rate with no disease recurrence.[4][5] this compound was also reported to have a minimal effect on the normal gut flora.[12][13]
Vancomycin: Clinical Efficacy
Vancomycin has been a cornerstone of CDI treatment for decades. However, its efficacy can be variable, particularly in cases of recurrent CDI.
| Outcome | Reported Rates | Reference |
| Initial Cure Rate (Non-severe CDI) | High, though specific percentages vary across studies. | [14] |
| Sustained Clinical Response (30-day) | 76% for strains with reduced vancomycin susceptibility vs. 86% for susceptible strains. | [1] |
| Recurrence Rate | Up to one-third of patients treated with vancomycin experience recurrence. | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol: The agar dilution method is the reference standard for anaerobic bacteria as per CLSI guidelines.[7][8][15]
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.
-
Antibiotic Preparation: Serial twofold dilutions of the antibiotic are prepared and added to molten agar.
-
Inoculum Preparation: C. difficile isolates are grown in an anaerobic environment, and the inoculum is standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Time-Kill Assay
Protocol: This assay determines the rate of bacterial killing over time.[16][17][18][19]
-
Culture Preparation: A standardized inoculum of C. difficile is prepared in a suitable broth medium (e.g., pre-reduced brain heart infusion broth).
-
Antibiotic Addition: The antibiotic is added to the bacterial culture at various concentrations (e.g., 1x, 4x, 8x MIC).
-
Incubation and Sampling: The cultures are incubated anaerobically at 37°C. Samples are withdrawn at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on appropriate agar, and colony-forming units (CFU/mL) are determined after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves.
In Vivo Efficacy: Hamster Model of CDI
Protocol: The Golden Syrian hamster is a well-established model for studying CDI.[2][20][21][22][23][24][25][26]
-
Induction of Susceptibility: Hamsters are pre-treated with an antibiotic (e.g., clindamycin) to disrupt their native gut microbiota.
-
Infection: Animals are challenged with a standardized dose of C. difficile spores or vegetative cells via oral gavage.
-
Treatment: Treatment with the test compound (e.g., this compound or vancomycin) or vehicle control is initiated at a defined time point post-infection.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, diarrhea) and survival.
-
Endpoint Analysis: At the end of the study, intestinal tissues and contents are collected for analysis of bacterial burden, toxin levels, and histopathology.
Impact on C. difficile Spores and Gut Microbiota
A critical factor in CDI is the formation of resilient spores, which contribute to disease recurrence.
-
This compound: Its rapid bactericidal action is thought to kill vegetative C. difficile before they can form spores, potentially explaining the low recurrence rates observed in clinical trials.[4][5][20] It is also reported to have a minimal impact on the overall gut microbiota.[12][13]
-
Vancomycin: While effective against vegetative cells, vancomycin does not kill existing C. difficile spores.[3][27] It inhibits the outgrowth of vegetative cells from germinated spores.[8] Vancomycin treatment can significantly alter the composition of the gut microbiota, which may contribute to the risk of recurrence.[6][11][28][29][30][31][32][33]
Visualizing the Mechanisms of Action
Conclusion
This compound represents a promising new therapeutic agent for CDI with a novel mechanism of action that translates to high cure rates and low recurrence in early clinical trials. Its rapid bactericidal activity and minimal impact on the gut microbiota are significant advantages over existing therapies. Vancomycin remains a valuable tool in the management of CDI, but its effectiveness can be limited by reduced susceptibility and a higher rate of recurrence, likely linked to its impact on the gut microbiome and lack of sporicidal activity. Further head-to-head comparative studies from peer-reviewed publications will be crucial to fully elucidate the relative merits of this compound and vancomycin in the treatment of C. difficile infection.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 8. img.antpedia.com [img.antpedia.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. | BioWorld [bioworld.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. biorxiv.org [biorxiv.org]
- 13. MGB Biopharma announces successful outcome from Phase II clinical study on this compound for the treatment of Clostridium difficile Infection | Scottish Enterprise Newsroom [scottish-enterprise-mediacentre.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. MIC testing of anaerobic bacteria at DWS [dwscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Time-dependent killing of Clostridium difficile by metronidazole and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. page-meeting.org [page-meeting.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. openaccessgovernment.org [openaccessgovernment.org]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A new treatment for C.Diff | University of Strathclyde [strath.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Gut Microbiota Composition Associated with Clostridioides difficile Colonization and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Gut microbiota changes associated with Clostridioides difficile infection and its various treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Structural and functional changes in the gut microbiota associated to Clostridium difficile infection [frontiersin.org]
- 32. Gut microbiota composition and Clostridium difficile infection in hospitalized elderly individuals: a metagenomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. biorxiv.org [biorxiv.org]
MGB-BP-3: A New Generation DNA Minor Groove Binder Outshines Predecessors in Efficacy and Selectivity
For Immediate Release
A comprehensive analysis of the DNA minor groove binder, MGB-BP-3, reveals its superior efficacy and selectivity against key Gram-positive bacterial pathogens when compared to traditional minor groove binding agents such as distamycin, netropsin, and Hoechst 33258. Developed as a next-generation anti-infective, this compound demonstrates potent antibacterial activity with a significantly improved safety profile, positioning it as a promising candidate in the fight against antimicrobial resistance.
This compound is a synthetic oligoamide that, like its predecessors, binds to the AT-rich regions of the DNA minor groove. This interaction interferes with essential cellular processes, including DNA replication and transcription, leading to bacterial cell death. However, unlike first-generation compounds such as distamycin, which showed promise but were hampered by significant cytotoxicity, this compound has been specifically engineered for enhanced bacterial selectivity and reduced off-target effects on mammalian cells.[1][2][3]
Mechanism of Action: DNA Minor Groove Binding
DNA minor groove binders are molecules that fit into the shallow groove of the DNA double helix. Their binding is typically non-covalent and driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. This binding can physically block the access of DNA-processing enzymes like DNA and RNA polymerases, thereby halting replication and transcription. This compound, derived from the distamycin template, is thought to bind as a dimer to AT-rich sequences, leading to a catastrophic failure of multiple biochemical pathways within the bacterium.[1][3]
Caption: General signaling pathway for DNA minor groove binders like this compound.
Comparative Efficacy: Antibacterial Activity
This compound exhibits potent activity against a wide range of Gram-positive bacteria, including multi-drug resistant strains. Clinical trials have demonstrated its high cure rates in treating Clostridioides difficile infections.[1][4] In contrast, while classic minor groove binders like distamycin and netropsin do possess antimicrobial properties, their clinical utility is severely limited by their toxicity.[1][5] this compound was specifically developed from the distamycin template to enhance antibacterial potency while minimizing this toxicity.[2][3]
| Compound | Organism | MIC (μM) | Reference(s) |
| This compound | Staphylococcus aureus | 0.1 - 0.2 | [3][6] |
| Enterococcus faecalis | 0.2 | [3] | |
| Clostridioides difficile | (Clinically effective) | [1][4] | |
| Gram-negative ESKAPE pathogens | >100 | [3] | |
| Distamycin A | Staphylococcus aureus | (Active, but cytotoxic) | [7] |
| Netropsin | General Antibacterial | (Active, but cytotoxic) | [8] |
| Pentamidine | Pseudomonas aeruginosa | 400 - 1600 mg/L | [9] |
Note: Direct comparative MIC values under identical conditions are scarce in the literature. The data presented is compiled from various sources. The lack of Gram-negative activity for this compound is attributed to its inability to efficiently penetrate the outer membrane of these bacteria.[3]
Comparative Efficacy: Cytotoxicity
A key differentiator for this compound is its favorable safety profile. Studies have shown that Strathclyde Minor Groove Binders (S-MGBs), including this compound, have favorable cytotoxicity profiles against mammalian cells, giving them high selectivity indices suitable for drug development.[1][3] There is reportedly no evidence of this compound penetrating several tested mammalian cell lines.[2] This is a stark contrast to older minor groove binders, whose clinical applications have been thwarted by toxicity.
| Compound | Cell Line(s) | IC50 (μM) | Reference(s) |
| This compound | Mammalian Cell Lines | No apparent toxicity/penetration noted | [2] |
| HEK293 | >100 (for a related S-MGB) | [6] | |
| Distamycin A | General | High, unfavorable cytotoxicity | [1][5] |
| Hoechst 33258 | HeLa, HL60, U937 | 51.31, 32.43, 15.42 | [10][11] |
| MCF7 | 48.1 | [11] | |
| Netropsin | CaOV3 (ovarian adenocarcinoma) | 0.08 (as a CPT-conjugate) | [12] |
| Pentamidine | hERG (cardiac ion channel) | 5 - 8 (inhibition) | [13] |
| Primary T cells, H1975 (lung cancer) | Non-cytotoxic below 10 µM | [14] |
Experimental Protocols
The data cited in this guide are derived from standard, well-established experimental methodologies in microbiology and molecular biology.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration.
Detailed Protocol:
-
Preparation: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. A positive control well (bacteria, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. Results can also be read using a plate reader to measure optical density.
DNA Thermal Melting (Tm) Assay
This assay measures the thermal stability of double-stranded DNA (dsDNA) in the presence and absence of a DNA binding ligand. An increase in the melting temperature (Tm), the temperature at which 50% of the DNA is denatured, indicates that the ligand is binding to and stabilizing the DNA duplex.
Detailed Protocol:
-
Sample Preparation: A solution containing a specific DNA oligonucleotide (e.g., a short AT-rich duplex) and a buffer (e.g., sodium phosphate, EDTA) is prepared. The test compound is added to the experimental sample.
-
Measurement: The absorbance of the solution at 260 nm (A260) is monitored as the temperature is slowly increased, typically from 20°C to 90°C at a rate of 1°C/min.
-
Analysis: As the dsDNA denatures into single strands, the A260 increases (hyperchromic effect). The Tm is determined by finding the maximum of the first derivative of the melting curve (dA/dT vs. T). The change in melting temperature (ΔTm) is calculated as (Tm with ligand) - (Tm without ligand). A larger ΔTm indicates stronger binding and stabilization.
Fluorescence Intercalator Displacement (FID) Assay
The FID assay is used to determine the binding affinity of a compound to DNA. It relies on the displacement of a fluorescent intercalating dye (like ethidium bromide) from the DNA by a competing ligand.
Detailed Protocol:
-
Equilibration: A solution of dsDNA and a fluorescent intercalator (e.g., ethidium bromide) is prepared in a fluorescence cuvette. The dye exhibits significantly enhanced fluorescence when intercalated into DNA.
-
Titration: The test compound (e.g., this compound) is titrated into the solution.
-
Measurement: As the test compound binds to the DNA, it displaces the fluorescent dye, causing a decrease in the fluorescence emission signal. This quenching of fluorescence is monitored after each addition of the test compound.
-
Analysis: The extent of fluorescence decrease is directly proportional to the amount of ligand bound to the DNA. This data can be used to calculate binding affinity (e.g., the dissociation constant, Kd).
Conclusion
This compound represents a significant advancement in the field of DNA minor groove binders. By building upon the foundational chemistry of molecules like distamycin and netropsin, researchers have successfully engineered a compound with potent, selective antibacterial activity against challenging Gram-positive pathogens. The key advantage of this compound lies in its favorable cytotoxicity profile, which overcomes the primary limitation of its predecessors. Having successfully completed Phase IIa clinical trials, this compound stands out as a clinically viable and promising therapeutic agent with a multi-targeting mechanism that may also confer resilience against the development of bacterial resistance.[1][15]
References
- 1. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessgovernment.org [openaccessgovernment.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of distamycin-related DNA binding anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Conformation dependent binding of netropsin and distamycin to DNA and DNA model polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Camptothecin conjugated with DNA minor-groove binder netropsin: enhanced lactone stability, inhibition of human DNA topoisomerase I and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of MGB-BP-3 and Linezolid Efficacy Against Vancomycin-Resistant Enterococci (VRE)
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the novel investigational drug MGB-BP-3 and the established antibiotic linezolid, focusing on their efficacy against Vancomycin-Resistant Enterococci (VRE), a critical threat in healthcare settings. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development.
Executive Summary
This compound is a novel DNA minor groove binder with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including VRE.[1][2] It is currently in clinical development, having completed Phase IIa trials for Clostridioides difficile infection.[2][3][4] Linezolid, an oxazolidinone antibiotic, is a widely used and FDA-approved treatment for VRE infections, with a well-established clinical track record.[5][6][7] While direct head-to-head comparative studies are not yet available, this guide consolidates the existing data on each compound's anti-VRE activity to provide a preliminary comparative perspective.
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against VRE. Studies have reported Minimum Inhibitory Concentrations (MICs) of less than 1 μg/mL against many Gram-positive bacteria, with a reported MIC80 of 0.2 μM for Enterococcus faecalis.[1][2] Linezolid also exhibits reliable in vitro activity against VRE, with MICs typically ranging from 0.5 to 4 μg/mL.[8][9] Specific studies have reported MIC50 and MIC90 values of 1.5 μg/mL and 2 μg/mL, respectively, for VRE isolates.[10]
Table 1: Comparison of In Vitro Activity Against VRE
| Compound | Mechanism of Action | Reported MIC Range against VRE | Key Findings |
| This compound | Binds to the minor groove of bacterial DNA, inhibiting DNA processing enzymes and transcription.[2][11] | < 1 μg/mL[1] | Potent activity against various Gram-positive pathogens.[1] No resistance has been observed to date.[12] |
| Linezolid | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[9] | 0.5 - 4 μg/mL[8][9] | Established efficacy against VRE.[8] Resistance, although rare, has been reported.[9] |
In Vivo Efficacy
Currently, there is a lack of published in vivo efficacy data for this compound specifically against VRE infections in animal models. An intravenous formulation of this compound is in late-stage preclinical development for systemic Gram-positive infections.[12][13][14]
In contrast, the in vivo efficacy of linezolid against VRE has been evaluated in murine models of bacteremia. These studies provide valuable data on the reduction of bacterial load in various tissues.
Table 2: Summary of Linezolid In Vivo Efficacy in a Murine VRE Bacteremia Model
| VRE Strain | Treatment | Outcome Measure | Result |
| E. faecium | Linezolid | Reduction in kidney bacterial burden | Significant reduction compared to tedizolid.[11] |
| E. faecalis | Linezolid | Reduction in bacterial counts in target organs | Significant reduction compared to tedizolid.[11] |
Experimental Protocols
Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia for Linezolid Efficacy Testing
A commonly utilized experimental model to assess the efficacy of antibiotics against VRE is the murine bacteremia model.[11]
1. Bacterial Strains: Clinically relevant strains of Vancomycin-Resistant Enterococcus faecium and Enterococcus faecalis are used.
2. Inoculum Preparation: Bacteria are grown in appropriate broth, and the concentration is adjusted to achieve a target inoculum, typically in the range of 10⁶ to 10⁹ Colony Forming Units (CFU)/mL.[11]
3. Animal Model: BALB/c mice are commonly used for these studies.[11]
4. Infection Induction: A non-lethal but reliable and durable infection is established by injecting the bacterial suspension via the tail vein.[11]
5. Treatment Regimen:
-
Control Group: Receives a placebo (e.g., saline).
-
Treatment Group: Receives the antibiotic (e.g., linezolid) at a specified dose and frequency. The route of administration can be intravenous or subcutaneous.
6. Efficacy Assessment: At a predetermined time point post-infection and treatment, animals are euthanized. Blood and target organs (e.g., kidneys, liver, spleen) are collected aseptically.
7. Quantitative Bacteriology: The collected tissues are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU/g of tissue or mL of blood).
8. Statistical Analysis: The reduction in bacterial counts in the treated group is compared to the control group using appropriate statistical tests (e.g., Student's t-test) to determine the significance of the antibiotic's efficacy.[11]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Caption: Comparative Mechanisms of Action
Caption: In Vivo VRE Bacteremia Model Workflow
Conclusion and Future Directions
This compound presents a promising novel antibiotic with potent in vitro activity against VRE. Its unique mechanism of action, targeting bacterial DNA, suggests a low propensity for the development of resistance.[3] Linezolid remains a cornerstone of therapy for VRE infections, with proven clinical efficacy.
The data presented in this guide highlights the urgent need for direct comparative studies, particularly in vivo models of VRE infection, to robustly evaluate the therapeutic potential of this compound relative to the standard of care. Such studies will be critical in defining the future role of this novel compound in the management of multidrug-resistant Gram-positive infections. Researchers are encouraged to pursue these comparative investigations to further elucidate the clinical promise of this compound.
References
- 1. openaccessgovernment.org [openaccessgovernment.org]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia [frontiersin.org]
- 12. MGB Biopharma Commences Phase I Clinical Trial With Oral Formulation of this compound for the Treatment of Multi-Resistant Clostridium Difficile Infections [prnewswire.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. MGB Biopharma Successfully Completes Phase I Clinical Trial with Oral this compound | Technology Networks [technologynetworks.com]
MGB-BP-3: A Novel Antibiotic Circumventing Common Cross-Resistance Pathways
A deep dive into the cross-resistance profile of the DNA minor groove binder MGB-BP-3 reveals a promising lack of shared resistance mechanisms with existing antibiotic classes, positioning it as a valuable candidate in the fight against multidrug-resistant pathogens.
Researchers, scientists, and drug development professionals are continually challenged by the rise of antibiotic resistance. This compound, a novel Strathclyde Minor Groove Binder (S-MGB), offers a unique mechanism of action that appears to sidestep common resistance pathways. This guide provides a comparative analysis of this compound's performance against other antibiotics, supported by experimental data, to illuminate its potential in treating challenging bacterial infections.
Potency Against Gram-Positive Pathogens
This compound has demonstrated significant efficacy against a wide array of Gram-positive bacteria, including strains resistant to conventional antibiotics. It shows potent activity (<1 μg/mL) against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus spp. (VRE), and various Streptococcus species.[1][2] This inherent potency against resistant strains underscores its potential clinical utility.
One of the key findings from in vitro studies is the difficulty in generating resistant mutants to this compound. Serial passage experiments with S. aureus failed to produce resistant strains, suggesting a low propensity for the development of resistance.[1][2] This resilience to resistance development is a significant advantage over many current antibiotics.[3]
Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains, including key ESKAPE pathogens. The data highlights the selective and potent activity of this compound against Gram-positive organisms.
| Organism | Strain | This compound MIC (μM) |
| Staphylococcus aureus | 0.2 | |
| Enterococcus faecalis | 0.2 | |
| Escherichia coli | >100 | |
| Klebsiella pneumoniae | >100 | |
| Acinetobacter baumannii | >100 | |
| Pseudomonas aeruginosa | >100 | |
| Data sourced from ACS Infectious Diseases.[1][2] |
Lack of Activity and Cross-Resistance in Gram-Negative Bacteria
A notable characteristic of this compound is its lack of intrinsic activity against Gram-negative bacteria.[1][2][4] This is not due to a lack of a viable intracellular target, but rather to the formidable outer membrane of Gram-negative organisms and the presence of efficient efflux pumps that prevent the drug from reaching its DNA target.[4][5][6]
Crucially, studies have shown no cross-resistance between this compound and fluoroquinolones, a class of antibiotics that also target DNA gyrase and topoisomerase IV. While this compound does interfere with the action of these enzymes, its mechanism is distinct from that of fluoroquinolones; it does not stabilize the cleavage complexes, a hallmark of fluoroquinolone action.[4][6] This mechanistic difference is further supported by the limited effect of this compound on fluoroquinolone-resistant gyrases.[2]
Synergistic Activity with Efflux Pump Inhibitors
The barrier to Gram-negative activity can be overcome by co-administering this compound with an efflux pump inhibitor (EPI) such as phenylarginine-β-naphthylamide (PAβN) or a membrane permeabilizer like polymyxin B nonapeptide (PMBN).[3] This synergistic combination drastically reduces the MIC of this compound against a range of Gram-negative pathogens, including multidrug-resistant clinical isolates of E. coli and K. pneumoniae.[1][2]
The following table illustrates the potentiation of this compound activity in the presence of PAβN.
| Organism | Strain | This compound MIC (μM) | This compound + PAβN MIC (μM) | Fold Reduction in MIC |
| Escherichia coli | >100 | <0.05 | >2000 | |
| Klebsiella pneumoniae | >100 | <1 | >100 | |
| Data sourced from ACS Infectious Diseases.[1][2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound was assessed by determining the MIC using the microbroth dilution method. Bacterial strains were grown to a concentration of 1 × 10^5 CFU/mL and incubated with serial twofold dilutions of this compound in a 96-well plate. The plates were incubated for 20 hours at 37°C in either Tryptic Soy Broth or Mueller-Hinton Broth. The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth, as measured by optical density.[1][2]
Checkerboard (Synergy) Assays
To evaluate the synergistic effect of this compound with efflux pump inhibitors, checkerboard assays were performed. This method involves a two-dimensional titration of both compounds in a 96-well plate. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction. An FICI of ≤0.5 is indicative of strong synergy.[1][2]
Visualizing the Path to Gram-Negative Efficacy
The following diagram illustrates the workflow for assessing the potential of this compound against Gram-negative bacteria through synergy studies.
Caption: Workflow for synergy testing of this compound.
The Mechanism of Overcoming Intrinsic Resistance
The diagram below outlines the logical relationship explaining this compound's lack of activity against Gram-negative bacteria and how this is overcome.
Caption: Overcoming Gram-negative intrinsic resistance to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. openaccessgovernment.org [openaccessgovernment.org]
- 6. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
MGB-BP-3: An In Vivo Efficacy Comparison Guide for a Novel Anti-Infective
MGB-BP-3, a novel DNA minor groove binder, is a promising new class of antibiotic with potent activity against Gram-positive bacteria. Currently undergoing clinical development, its efficacy in various preclinical animal models has been highlighted in several studies and company reports. This guide provides a comparative overview of this compound's in vivo performance, drawing on publicly available data, and contrasts its mechanism of action with established antibiotics.
While detailed quantitative data from head-to-head comparative animal studies are not extensively published, this guide synthesizes the available information to provide a clear perspective for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
This compound has shown significant promise in preclinical models of serious Gram-positive infections, particularly those caused by Clostridioides difficile and Methicillin-resistant Staphylococcus aureus (MRSA).
Clostridioides difficile Infection (CDI) Models
Press releases from MGB Biopharma have consistently stated that this compound demonstrates "overwhelmingly superior bactericidal activity" over vancomycin in preclinical tests against all C. difficile strains investigated.[1] The company highlights the rapid bactericidal action of this compound as a key differentiator.[2][3] This rapid killing is crucial as it may eradicate the vegetative form of C. difficile before it can form spores, which are resistant to antibiotic therapy and lead to disease recurrence.[2][3]
While specific quantitative data from these preclinical hamster models are not detailed in the available resources, the successful outcomes of the Phase II clinical trials for CDI, where a 250mg twice-daily dose for 10 days resulted in a 100% initial and sustained cure rate, underscore the preclinical potential.[2][3]
Staphylococcus aureus (MRSA) Infection Models
This compound is also being developed in intravenous and topical formulations for the treatment of systemic and skin infections caused by Gram-positive bacteria, including MRSA.
A preclinical feasibility study of a topical formulation of this compound in a skin infection model demonstrated a significant reduction in MRSA. Two preliminary formulations were successful in killing approximately 60% of the MRSA present.[4]
An intravenous formulation of this compound is in late-stage preclinical development and has been evaluated in models of MRSA and Streptococcus pneumoniae infection.[5] However, specific efficacy data from these systemic infection models have not been publicly released.
Data Summary
Due to the limited availability of public, detailed quantitative data from comparative in vivo animal studies, a comprehensive data table cannot be constructed at this time. The table below summarizes the qualitative findings and available data points.
| Animal Model | Pathogen | This compound Efficacy | Comparator Efficacy | Source |
| Topical Skin Infection Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | ~60% reduction in bacterial load. | Not specified in the study. | [4] |
| Hamster Infection Model | Clostridioides difficile | Described as "overwhelmingly superior bactericidal activity" compared to vancomycin. Specific quantitative data not provided. | Not specified in the study. | [1] |
| Systemic Infection Models | MRSA, Streptococcus pneumoniae | An intravenous formulation is in late-stage preclinical development. Specific efficacy data not publicly available. | Not specified in the study. | [5] |
Mechanisms of Action: this compound vs. Alternatives
The novel mechanism of action of this compound targeting bacterial DNA is a key differentiator from commonly used antibiotics for Gram-positive infections like vancomycin and fidaxomicin.
This compound: DNA Minor Groove Binder
This compound belongs to the class of Strathclyde Minor Groove Binders (S-MGBs). Its primary mechanism of action involves binding to the minor groove of bacterial DNA, specifically at AT-rich sequences.[6][7][8][9] This binding disrupts essential cellular processes in several ways:
-
Inhibition of DNA Processing Enzymes: this compound interferes with the function of type II bacterial topoisomerases, including DNA gyrase and topoisomerase IV. This interference disrupts DNA supercoiling, replication, and segregation.[6][8]
-
Transcription Inhibition: By binding to promoter regions on the bacterial chromosome, this compound can block the initiation of transcription, preventing the synthesis of essential proteins.[7][8]
-
Restriction Endonuclease Inhibition: this compound has also been shown to inhibit restriction endonucleases in a sequence-independent manner.
Caption: Mechanism of action of this compound.
Vancomycin: Cell Wall Synthesis Inhibitor
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, which are the building blocks of the cell wall.[2] This binding prevents the transglycosylation and transpeptidation steps in peptidoglycan synthesis, leading to a weakened cell wall and ultimately cell lysis.[2][5]
Caption: Mechanism of action of Vancomycin.
Fidaxomicin: RNA Polymerase Inhibitor
Fidaxomicin is a macrocyclic antibiotic that specifically targets bacterial RNA polymerase.[4][10] It binds to the DNA template-RNA polymerase complex and prevents the initial separation of DNA strands, thereby inhibiting the initiation of transcription.[4][10][11] This disruption of RNA synthesis leads to a bactericidal effect against susceptible organisms like C. difficile.[4]
Caption: Mechanism of action of Fidaxomicin.
Experimental Protocols
Detailed experimental protocols for the in vivo studies of this compound are not publicly available. However, a general workflow for evaluating the efficacy of an antibiotic in a systemic bacterial infection model is outlined below.
Caption: General experimental workflow.
Conclusion
This compound represents a promising new antibiotic with a novel mechanism of action and potent activity against challenging Gram-positive pathogens. While detailed comparative in vivo data is still emerging, the available information from preclinical studies and the strong performance in clinical trials for C. difficile infection suggest that this compound has the potential to be a valuable addition to the arsenal of anti-infective agents. Further publication of detailed preclinical data will be crucial for a more comprehensive quantitative comparison with existing therapies.
References
- 1. prnewswire.co.uk [prnewswire.co.uk]
- 2. Anti-infective drugs from bench to bedside | University of Strathclyde [strath.ac.uk]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MGB Biopharma Announces Successful Outcome From Phase II Clinical Study with this compound - a Potential New Gold Standard, First-line Treatment for Clostridium difficile Infection (CDI) [prnewswire.com]
- 8. MGB Biopharma Successfully Completes Phase I Clinical Trial [drug-dev.com]
- 9. MGB Biopharma announces successful outcome from Phase II clinical study on this compound for the treatment of Clostridium difficile Infection | Scottish Enterprise Newsroom [scottish-enterprise-mediacentre.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Analysis of the Post-Antibiotic Effect: MGB-BP-3 vs. Daptomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the post-antibiotic effect (PAE) of the novel DNA minor groove binder, MGB-BP-3, and the established cyclic lipopeptide, daptomycin. While direct comparative studies on the PAE of these two compounds are not currently available in published literature, this document synthesizes the existing data for each agent to offer a baseline for researchers.
Executive Summary
The post-antibiotic effect, the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in optimizing dosing regimens. Daptomycin exhibits a significant PAE against various Gram-positive pathogens, notably Staphylococcus aureus. Quantitative data for the PAE of this compound has not yet been reported. This guide presents the available PAE data for daptomycin and outlines the distinct mechanisms of action for both compounds, providing context for their potential persistent antibacterial effects.
Data Presentation: Post-Antibiotic Effect
Currently, there is a lack of published data specifically quantifying the post-antibiotic effect of this compound.
In contrast, daptomycin has a well-documented PAE against key Gram-positive bacteria. The table below summarizes representative findings.
| Organism | Daptomycin Concentration | Exposure Time | Post-Antibiotic Effect (PAE) Duration (hours) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible & Resistant) | 10 x MIC | 1 hour | 1.1 - 6.2 | [1][2] |
| Staphylococcus aureus | Clinically achievable concentrations | Not specified | 1.0 - 6.3 | [2] |
| Streptococcus pneumoniae | 10 x MIC | 1 hour | 1.0 - 2.5 | [1] |
| Enterococcus faecalis | Clinically achievable concentrations | Not specified | 0.6 - 6.7 | [2] |
Note: The duration of the PAE for daptomycin can be influenced by factors such as the specific bacterial strain, the concentration of the antibiotic, and the duration of exposure[3].
Mechanisms of Action
The differing mechanisms of action of this compound and daptomycin may influence their respective post-antibiotic effects.
This compound: This agent acts by binding to the minor groove of bacterial DNA[1][4]. This interaction interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death[5][6][7]. The binding to DNA, a stable intracellular target, could theoretically contribute to a prolonged suppression of bacterial growth even after the drug is removed from the extracellular environment.
Mechanism of Action of this compound.
Daptomycin: This cyclic lipopeptide antibiotic exerts its bactericidal effect through a multi-step process initiated by its calcium-dependent insertion into the bacterial cell membrane[2][8][9][10][11]. This insertion leads to the formation of ion channels, causing membrane depolarization and an efflux of intracellular potassium ions[2][11]. The disruption of the membrane potential inhibits the synthesis of proteins, DNA, and RNA, resulting in rapid bacterial cell death[8][12]. The physical disruption of the cell membrane may have lasting consequences on bacterial physiology, contributing to its observed PAE.
Mechanism of Action of Daptomycin.
Experimental Protocols
The determination of the post-antibiotic effect is a standardized in vitro procedure. The following outlines a generalizable workflow.
Objective: To determine the period of suppressed bacterial growth following transient exposure to an antimicrobial agent.
Materials:
-
Bacterial isolate in logarithmic growth phase
-
Mueller-Hinton broth (or other suitable growth medium)
-
Antimicrobial agent (this compound or daptomycin)
-
Saline solution (for washing)
-
Centrifuge
-
Spectrophotometer or plate reader
-
Incubator
-
Apparatus for viable cell counting (e.g., agar plates, spiral plater)
Procedure:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from an overnight culture.
-
Antibiotic Exposure: The bacterial suspension is diluted into fresh broth containing the test antibiotic at a specified concentration (e.g., a multiple of the Minimum Inhibitory Concentration, MIC). A control culture without the antibiotic is prepared in parallel.
-
Incubation: Both test and control cultures are incubated for a defined period (e.g., 1-2 hours) at 37°C with shaking.
-
Antibiotic Removal: The antibiotic is removed from the test culture. This is typically achieved by centrifugation of the bacterial suspension, removal of the antibiotic-containing supernatant, and washing the bacterial pellet with sterile saline. This washing step is repeated to ensure complete removal of the drug.
-
Regrowth Monitoring: The washed bacterial pellet is resuspended in fresh, antibiotic-free broth. The optical density and/or viable cell counts of both the test and control cultures are monitored at regular intervals until the test culture resumes logarithmic growth.
-
PAE Calculation: The PAE is calculated as the difference between the time it takes for the antibiotic-exposed culture to increase by 1-log10 CFU/mL and the time it takes for the unexposed control culture to increase by the same amount. The formula is: PAE = T - C , where T is the time for the treated culture and C is the time for the control culture[13].
Experimental Workflow for PAE Determination.
Conclusion
Daptomycin demonstrates a consistent and clinically relevant post-antibiotic effect against a range of Gram-positive pathogens. While the unique DNA-binding mechanism of this compound suggests the potential for a prolonged PAE, experimental data is needed to confirm this hypothesis. Further research directly comparing the PAE of this compound and daptomycin against a panel of clinically relevant isolates is warranted to fully understand their respective pharmacodynamic profiles and to inform optimal dosing strategies.
References
- 1. ANTIMICROBIAL RESISTANCE - MGB: The Minor Groove Binder [drug-dev.com]
- 2. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessgovernment.org [openaccessgovernment.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 9. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial cell membranes and their role in daptomycin resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Drug detoxification dynamics explain the postantibiotic effect - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
